molecular formula C9H7NO4S B3034874 2-[(Cyanomethyl)sulfonyl]benzoic acid CAS No. 243984-87-4

2-[(Cyanomethyl)sulfonyl]benzoic acid

Cat. No.: B3034874
CAS No.: 243984-87-4
M. Wt: 225.22 g/mol
InChI Key: JRTIKMQMPXQCEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Cyanomethyl)sulfonyl]benzoic acid is a useful research compound. Its molecular formula is C9H7NO4S and its molecular weight is 225.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(Cyanomethyl)sulfonyl]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(Cyanomethyl)sulfonyl]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyanomethylsulfonyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4S/c10-5-6-15(13,14)8-4-2-1-3-7(8)9(11)12/h1-4H,6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTIKMQMPXQCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101285937
Record name 2-[(Cyanomethyl)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243984-87-4
Record name 2-[(Cyanomethyl)sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=243984-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Cyanomethyl)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 2-[(Cyanomethyl)sulfonyl]benzoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[(Cyanomethyl)sulfonyl]benzoic acid (CAS: 243984-87-4) is a highly specialized, trifunctional organic building block characterized by a benzoic acid scaffold, an ortho-sulfonyl linker, and a terminal cyanomethyl group. This unique amalgamation of functional groups imparts exceptional chemical reactivity, stability, and acidity to the molecule. As an advanced synthon, it serves as a critical intermediate in the synthesis of novel therapeutic agents and advanced materials, providing chemists with multiple orthogonal sites for structural elaboration 1.

This whitepaper provides an in-depth analysis of its physicochemical properties, spectroscopic signatures, retrosynthetic logic, and a self-validating experimental protocol for its synthesis.

Structural Paradigm and Physicochemical Profiling

The molecular architecture of 2-[(Cyanomethyl)sulfonyl]benzoic acid is defined by strong electronic interplay between its functional groups. The strongly electron-withdrawing sulfonyl group (-SO₂-), positioned ortho to the carboxylic acid, significantly increases the acidity of the carboxyl proton via inductive (-I) and resonance (-M) effects 1. Furthermore, the methylene bridge (-CH₂-) is flanked by two potent electron-withdrawing moieties (sulfonyl and cyano), rendering its protons highly acidic and susceptible to deprotonation by mild bases.

Table 1: Physicochemical and Computational Properties
PropertyValueSource
CAS Number 243984-87-4[[1]]()
Molecular Formula C₉H₇NO₄S2
Molecular Weight 225.22 g/mol 1
Topological Polar Surface Area (TPSA) 95.23 Ų2
LogP (Predicted) 0.6822
Hydrogen Bond Donors / Acceptors 1 / 4[[2]]()
Rotatable Bonds 3[[2]]()

Spectroscopic Signatures

Accurate characterization of this compound relies on identifying the distinct signals generated by its three primary functional groups.

Table 2: Predicted Spectroscopic Data (NMR & IR)
Analytical MethodExpected Signals / ShiftsStructural Assignment
¹H NMR (DMSO-d₆) > 10.0 ppm (br s, 1H)Carboxylic acid (-COOH) proton
7.5 - 8.5 ppm (m, 4H)Aromatic ring protons
4.5 - 5.0 ppm (s, 2H)Activated methylene (-CH₂-) protons (downfield shifted)
¹³C NMR 165 - 175 ppmCarbonyl carbon (C=O) of the carboxylic acid
115 - 120 ppmNitrile carbon (C≡N)
FT-IR 3300 - 2500 cm⁻¹ (broad)O-H stretch (carboxylic acid)
~2260 - 2240 cm⁻¹ (sharp)C≡N stretch (nitrile)
~1700 cm⁻¹ (strong)C=O stretch (carbonyl)
~1350 & ~1150 cm⁻¹S=O asymmetric & symmetric stretch (sulfonyl)

Data derived from structural projection and functional group characteristics 1.

Retrosynthetic Logic and Disconnection Strategies

The central sulfonyl group offers two logical points for disconnection: the Aryl C-S bond and the Aliphatic C-S bond [[3]]().

Causality in Strategy: While Aryl C-S disconnection leads to a 2-halobenzoic acid and a cyanomethylsulfinate synthon, this route typically necessitates complex transition-metal catalysis. Conversely, the Aliphatic C-S disconnection is highly preferred. It traces back to 2-mercaptobenzoic acid and a haloacetonitrile (e.g., chloroacetonitrile), allowing for a straightforward, catalyst-free S-alkylation followed by oxidation [[3]]().

Retrosynthesis Target 2-[(Cyanomethyl)sulfonyl]benzoic acid (Target Molecule) ArylCS Aryl C-S Disconnection Target->ArylCS AliphaticCS Aliphatic C-S Disconnection Target->AliphaticCS Synthon1 2-Halobenzoic Acid + Cyanomethylsulfinate ArylCS->Synthon1 Synthon2 2-Mercaptobenzoic Acid + Haloacetonitrile AliphaticCS->Synthon2

Fig 1: Retrosynthetic disconnection strategies for 2-[(Cyanomethyl)sulfonyl]benzoic acid.

Experimental Methodology: A Self-Validating Protocol

The forward synthesis is a robust two-step process: nucleophilic substitution followed by sulfur oxidation.

SynthesisWorkflow Step1 Step 1: S-Alkylation 2-Mercaptobenzoic Acid + Chloroacetonitrile Intermediate Intermediate 2-[(Cyanomethyl)sulfanyl] benzoic acid Step1->Intermediate Base (K2CO3) Nucleophilic Substitution Step2 Step 2: Oxidation m-CPBA or H2O2 Intermediate->Step2 Isolation Product Final Product 2-[(Cyanomethyl)sulfonyl] benzoic acid Step2->Product Sulfur Oxidation (+6)

Fig 2: Two-step experimental workflow for synthesizing the target sulfonyl compound.

Step 1: Synthesis of the Thioether Intermediate
  • Reagent Preparation: Dissolve 1.0 equivalent of 2-mercaptobenzoic acid in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Deprotonation: Add 2.5 equivalents of anhydrous potassium carbonate (K₂CO₃).

    • Causality: K₂CO₃ selectively deprotonates both the highly acidic thiol (pKa ~6) and the carboxylic acid (pKa ~4) to form a dianion. Because the resulting thiolate is significantly more nucleophilic than the carboxylate, the subsequent S-alkylation proceeds with high regioselectivity, preventing unwanted esterification side reactions 3.

  • Alkylation: Dropwise add 1.1 equivalents of chloroacetonitrile at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Validation Checkpoint: Monitor the reaction via LC-MS. Do not proceed until the mass of the desired thioether intermediate [M-H]- is the dominant peak.

  • Workup: Acidify the mixture with 1M HCl to pH ~2 to reprotonate the carboxylate, precipitating the 2-[(Cyanomethyl)sulfanyl]benzoic acid. Filter, wash with cold water, and dry under vacuum.

Step 2: Oxidation to the Sulfone
  • Solvent Selection: Dissolve the isolated thioether intermediate in dichloromethane (DCM).

  • Oxidation: Slowly add 2.5 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) at 0°C.

    • Causality: m-CPBA is a highly chemoselective electrophilic oxidant. The sulfur atom is oxidized sequentially from sulfide (+2) to sulfoxide (+4), and finally to sulfone (+6). Using 2.5 equivalents ensures complete conversion to the sulfone, preventing a heterogeneous mixture of oxidation states 3.

  • Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (1:1) system. The final sulfone product will exhibit a significantly lower retention factor (Rf) compared to the thioether due to the highly polar -SO₂- group. Ensure the intermediate sulfoxide spot is fully consumed.

  • Quenching & Purification: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted m-CPBA. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via recrystallization to yield the pure 2-[(Cyanomethyl)sulfonyl]benzoic acid.

Applications in Advanced Drug Development

The combination of these three functional groups in a single molecule makes it a highly sought-after target for the synthesis of novel therapeutic agents 3.

  • Activated Methylene Chemistry: The -CH₂- group exhibits pronounced C-H acidity. This allows the molecule to readily participate in Knoevenagel condensations with various aldehydes to form complex alkene derivatives, serving as a versatile hub for generating complex molecular architectures.

  • Carboxylic Acid Derivatization: The -COOH group serves as an innate directing group and can be readily converted into amides, esters, or acid chlorides. This is crucial for modulating the pharmacokinetic properties (such as LogP and membrane permeability) of potential drug candidates during Lead Optimization phases 3.

Comprehensive References

  • Benchchem. "2-[(Cyanomethyl)sulfonyl]benzoic acid | 243984-87-4". 1

  • ChemScene. "2-((Cyanomethyl)sulfonyl)benzoic acid | 243984-87-4". 2

  • Benchchem. "2-[(Cyanomethyl)sulfonyl]benzoic acid | Applications and Synthesis". 3

Sources

Whitepaper: Structural Profiling, Synthetic Methodologies, and Application Dynamics of 2-[(Cyanomethyl)sulfonyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and drug discovery, multifunctional building blocks are critical for accelerating the development of complex molecular architectures. 2-[(Cyanomethyl)sulfonyl]benzoic acid is a highly specialized, polyfunctional aromatic synthon. Characterized by a unique triad of reactive sites—a carboxylic acid, an ortho-sulfonyl linker, and a cyano-terminated aliphatic chain—this compound offers exceptional versatility.

This technical guide provides an in-depth analysis of its physicochemical properties, retrosynthetic logic, and scalable experimental protocols. Designed for research scientists and process chemists, this whitepaper emphasizes causality in reaction design and establishes self-validating protocols to ensure high-fidelity synthesis and application[1].

Physicochemical Profiling & Structural Dynamics

To effectively utilize 2-[(cyanomethyl)sulfonyl]benzoic acid, one must first understand the electronic and steric interplay of its functional groups. The molecule is built on a benzoic acid scaffold, but its reactivity is fundamentally altered by the ortho-substitution[1].

  • The Carboxylic Acid: The presence of the strongly electron-withdrawing sulfonyl group (-SO₂-) at the 2-position exerts a powerful inductive effect (-I), significantly lowering the pKa of the carboxylic acid compared to unsubstituted benzoic acid. This makes it an excellent candidate for forming stable salts or participating in highly efficient amide coupling reactions.

  • The Sulfonyl Linker: Acting as a robust, metabolically stable bridge, the sulfone group ensures structural rigidity while polarizing adjacent bonds.

  • The Cyanomethyl Group: The methylene (-CH₂-) protons are flanked by two potent electron-withdrawing groups (the sulfonyl and the cyano group). This dual-activation renders these protons highly acidic, unlocking the potential for the molecule to act as a potent carbon nucleophile in Knoevenagel condensations or Michael additions once deprotonated.

Table 1: Physicochemical and Structural Identity
PropertyValue
IUPAC Name 2-[(Cyanomethyl)sulfonyl]benzoic acid
CAS Number 243984-87-4
Molecular Formula C₉H₇NO₄S
Molecular Weight 225.22 g/mol
InChI Key JRTIKMQMPXQCEJ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)CC#N

(Data corroborated by and product specifications[1][2].)

Retrosynthetic Logic & Mechanistic Pathways

Designing a scalable synthesis for 2-[(cyanomethyl)sulfonyl]benzoic acid requires a logical deconstruction of its molecular framework. According to established , the central sulfonyl group offers the most viable point for functional group interconversion (FGI)[1].

  • FGI of the Sulfone: The +6 oxidation state of the sulfonyl sulfur can be traced back to a +2 thioether precursor. This simplifies the target to 2-[(cyanomethyl)sulfanyl]benzoic acid.

  • C-S Bond Disconnection: The thioether is easily disconnected at the aliphatic carbon-sulfur bond. This yields two commercially available and highly reactive synthons: 2-mercaptobenzoic acid (thiosalicylic acid) as the nucleophile, and a cyanomethylating agent such as chloroacetonitrile as the electrophile[1].

Retrosynthesis Target 2-[(Cyanomethyl)sulfonyl]benzoic acid (Target Molecule) Thioether 2-[(Cyanomethyl)sulfanyl]benzoic acid (Thioether Precursor) Target->Thioether FGI: Sulfone Reduction Reagents 2-Mercaptobenzoic acid + Chloroacetonitrile Thioether->Reagents C-S Disconnection

Caption: Retrosynthetic disconnection strategy for 2-[(cyanomethyl)sulfonyl]benzoic acid.

Experimental Methodologies: Synthesis & Validation

To ensure high yields and scientific integrity, the following protocols are designed as self-validating systems . Every step includes specific macroscopic or analytical checkpoints to verify causality and reaction progression.

Step 1: Nucleophilic S-Alkylation

Objective: Synthesize the thioether intermediate via Sₙ2 displacement. Causality & Reagent Selection: 2-Mercaptobenzoic acid possesses two acidic protons (the carboxylic acid pKa ~4.0, and the thiol pKa ~6.0). To ensure the thiol acts as a potent nucleophile, >2.0 equivalents of a mild base (K₂CO₃) are required to generate the dianion. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature accelerates Sₙ2 reactions by poorly solvating the thiolate anion.

Protocol:

  • Charge a round-bottom flask with 2-mercaptobenzoic acid (1.0 eq) and DMF (0.5 M).

  • Add K₂CO₃ (2.2 eq) portion-wise. Self-Validation Checkpoint: The suspension will evolve CO₂ gas and the initially insoluble thiol will dissolve, forming a homogeneous dianion solution.

  • Dropwise add chloroacetonitrile (1.1 eq) at 0°C to prevent exothermic side reactions, then warm to 25°C for 4 hours.

  • Isolation: Quench the reaction with ice water and acidify to pH 2 using 1M HCl. The thioether intermediate will precipitate as a white solid. Filter and dry.

Step 2: Catalytic Oxidation to the Sulfone

Objective: Elevate the sulfur oxidation state from +2 to +6. Causality & Reagent Selection: While meta-chloroperoxybenzoic acid (mCPBA) is a common oxidant, it suffers from poor atom economy and generates hazardous waste. A greener, highly scalable alternative utilizes 30% aqueous Hydrogen Peroxide (H₂O₂) catalyzed by Sodium Tungstate (Na₂WO₄)[3]. The tungstate catalyst forms a highly reactive peroxotungstate complex that selectively transfers oxygen to the sulfur atom without over-oxidizing the cyano group.

Table 2: Comparative Oxidation Protocols for Sulfone Synthesis
Oxidant SystemSolventTemp (°C)Yield (%)Mechanistic Advantage / Disadvantage
mCPBA (2.2 eq) DCM0 to 2585-90%Fast kinetics; poor atom economy; generates m-chlorobenzoic acid waste.
H₂O₂ / Na₂WO₄ EtOH/H₂O6092-95%Optimal: Green chemistry approach; highly scalable; water is the only byproduct.
KMnO₄ Acetone2560-70%Harsh conditions; high risk of side-reactions with the sensitive cyano group.

Protocol:

  • Dissolve the thioether intermediate (1.0 eq) in an Ethanol/Water mixture (4:1, 0.3 M).

  • Add Na₂WO₄ dihydrate (0.05 eq) as the catalyst.

  • Slowly add 30% H₂O₂ (3.0 eq) via an addition funnel. Heat the mixture to 60°C for 12 hours.

  • Validation Checkpoint (Self-Validating System): Monitor the reaction via LC-MS. The mass will shift from the thioether (m/z 192 [M-H]⁻) to the sulfone (m/z 224[M-H]⁻). Furthermore, FTIR spectroscopy will reveal the disappearance of the thioether signals and the emergence of intense symmetric and asymmetric S=O stretching bands at ~1150 cm⁻¹ and ~1320 cm⁻¹.

Workflow Step1 Step 1: S-Alkylation (K2CO3, DMF, 25°C) Inter Intermediate Isolation (Acidification & Filtration) Step1->Inter Step2 Step 2: Oxidation (H2O2, Na2WO4, 60°C) Inter->Step2 Purif Purification (Recrystallization) Step2->Purif QC Quality Control (NMR, LC-MS, IR) Purif->QC

Caption: Step-by-step experimental workflow from S-alkylation to final QC validation.

Applications in Drug Discovery & Materials Science

The strategic placement of functional groups within 2-[(cyanomethyl)sulfonyl]benzoic acid makes it a highly sought-after intermediate[1]:

  • Peptidomimetics and Amide Coupling: The sterically accessible, highly acidic carboxylic acid is primed for activation (e.g., using HATU or EDC/HOBt) to form robust amide bonds with primary or secondary amines. The adjacent sulfonyl group often enhances the metabolic stability of the resulting drug candidates by shielding the amide bond from enzymatic cleavage.

  • Heterocyclic Synthesis: The highly acidic methylene protons between the sulfonyl and cyano groups can be exploited in base-catalyzed cyclization reactions. When reacted with ortho-functionalized anilines or phenols, it serves as a precursor for complex, biologically active heterocyclic scaffolds (e.g., benzothiazines or substituted quinolines).

  • Advanced Materials: In polymer chemistry, the rigid benzoic acid core combined with the highly polar sulfonyl group can be integrated into metal-organic frameworks (MOFs) or specialized resins, where the cyano group acts as a terminal coordination site for transition metals.

Conclusion

2-[(Cyanomethyl)sulfonyl]benzoic acid (CAS: 243984-87-4) is a masterclass in functional group synergy. By understanding the causal relationships between its electron-withdrawing sulfonyl/cyano groups and its reactive sites, researchers can unlock highly efficient synthetic pathways. The self-validating protocols detailed in this guide—favoring green catalytic oxidation over harsh traditional methods—ensure that drug development professionals can integrate this synthon into their pipelines with maximum yield, safety, and scientific rigor.

References

Sources

A Technical Guide to the Solubility and Stability of 2-[(Cyanomethyl)sulfonyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of 2-[(Cyanomethyl)sulfonyl]benzoic acid, a trifunctional molecule with potential applications in pharmaceutical and materials science.[1] Due to the limited publicly available data on this specific compound, this document outlines a systematic approach based on established scientific principles and regulatory guidelines to determine its aqueous solubility and chemical stability. The protocols described herein are designed for researchers, chemists, and drug development professionals, offering detailed methodologies for thermodynamic solubility assessment, pH-solubility profiling, and forced degradation studies. The interpretation of potential outcomes is discussed, providing a predictive lens into the compound's behavior in aqueous environments and under various stress conditions. This guide serves as a foundational resource for generating the critical data necessary for formulation development, analytical method validation, and overall risk assessment.

Introduction and Molecular Overview

2-[(Cyanomethyl)sulfonyl]benzoic acid (CAS No. 243984-87-4) is an aromatic organic compound featuring three key functional groups: a benzoic acid, a sulfonyl linker, and a cyanomethyl group.[1][2] The unique combination of these moieties dictates its physicochemical properties and potential reactivity.

  • Benzoic Acid: The carboxylic acid group (pKa typically ~4.2 for benzoic acid) is the primary driver of the molecule's pH-dependent solubility. At pH values below its pKa, the molecule will be in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid deprotonates to form a highly polar carboxylate salt, significantly enhancing aqueous solubility.

  • Sulfonyl Group (-SO₂-): This is a chemically robust, strongly electron-withdrawing group.[1] It is generally stable to hydrolysis and oxidation. Its presence enhances the polarity of the molecule.

  • Cyanomethyl Group (-CH₂CN): The nitrile (cyano) group can be susceptible to hydrolysis under strong acidic or basic conditions, potentially converting to a carboxamide or carboxylic acid.

A thorough understanding of the interplay between these groups is essential for predicting the compound's behavior. This guide provides the experimental framework to quantify these properties.

Aqueous Solubility Characterization

Aqueous solubility is a critical determinant of a compound's suitability for various applications, particularly in drug development where it directly impacts bioavailability.[3] The recommended approach is to determine the thermodynamic equilibrium solubility, which represents the true saturation point of the most stable crystalline form of the compound in a given medium.[4][5]

Predicted Physicochemical Properties

While experimental data is paramount, initial predictions can guide experimental design.

PropertyPredicted ValueSource
Molecular FormulaC₉H₇NO₄S[2]
Molecular Weight225.22 g/mol [2]
LogP0.68[2]
Topological Polar Surface Area (TPSA)95.23 Ų[2]
Hydrogen Bond Donors1[2]
Hydrogen Bond Acceptors4[2]

The moderate LogP and high TPSA suggest that the compound will have appreciable aqueous solubility, which is expected to be highly dependent on pH.

Experimental Protocol: Thermodynamic pH-Solubility Profile

The "shake-flask" method is the gold standard for determining thermodynamic solubility.[4][5] This protocol establishes the solubility of 2-[(Cyanomethyl)sulfonyl]benzoic acid across a physiologically relevant pH range.

Objective: To determine the equilibrium solubility of the compound in buffered aqueous solutions from pH 1.2 to 7.4.

Materials:

  • 2-[(Cyanomethyl)sulfonyl]benzoic acid (solid powder, confirmed purity)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrochloric acid buffer, pH 1.2

  • Acetate buffer, pH 4.5

  • HPLC-grade water, acetonitrile, and methanol

  • Validated HPLC or UPLC-UV analytical method for quantification

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control (set to 25°C or 37°C)

  • Centrifuge

  • 0.22 µm syringe filters (low-binding, e.g., PVDF)

Methodology:

  • Preparation: Add an excess amount of solid 2-[(Cyanomethyl)sulfonyl]benzoic acid (e.g., ~2 mg) to triplicate vials for each pH buffer (1.2, 4.5, 7.4). The key is to ensure undissolved solid remains at the end of the experiment.[3]

  • Equilibration: Add 1 mL of the respective pH buffer to each vial.

  • Incubation: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24 to 48 hours. This extended time allows the solution to reach equilibrium.[6] For compounds with slow dissolution or potential for solid-state form conversion, a 72-hour period may be necessary.[4]

  • Phase Separation: After incubation, allow the vials to stand for 1 hour to let the excess solid settle. Centrifuge the vials at ~10,000 rpm for 15 minutes to pellet the remaining solid.

  • Sampling: Carefully withdraw a supernatant aliquot (e.g., 100 µL) without disturbing the solid pellet.

  • Filtration (Optional but Recommended): Filter the aliquot through a 0.22 µm syringe filter to remove any remaining fine particulates. Self-Validation Step: It is crucial to assess for compound binding to the filter material by analyzing a known concentration standard before and after filtration.

  • Quantification: Dilute the filtrate with an appropriate mobile phase and analyze using a pre-validated, stability-indicating HPLC-UV or LC-MS method.[4] A calibration curve prepared with known concentrations of the compound must be used for accurate quantification.[3]

  • Calculation: Determine the concentration in the original supernatant by applying the dilution factor. Report the solubility in mg/mL and µM.

Expected Data and Interpretation

The results can be summarized in a table and plotted to visualize the pH-solubility profile.

pHMean Solubility (mg/mL)Standard Deviation
1.2Expected: LowValue
4.5Expected: IntermediateValue
7.4Expected: HighValue

The expected profile will show low solubility at pH 1.2 (well below the pKa, where the molecule is neutral) and a sharp increase in solubility at pH 4.5 and 7.4 (above the pKa, where the molecule is ionized). This data is critical for predicting oral absorption and selecting appropriate formulation strategies.

Diagram 1: pH-Dependent Ionization This diagram illustrates the fundamental principle governing the pH-solubility profile of an acidic compound like 2-[(Cyanomethyl)sulfonyl]benzoic acid.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_pH Predominantly Neutral Form (R-COOH) Low_Sol Low Aqueous Solubility Low_pH->Low_Sol Poor hydration Equilibrium pKa Equilibrium Low_pH->Equilibrium High_pH Predominantly Ionized Form (R-COO⁻) High_Sol High Aqueous Solubility High_pH->High_Sol Strong ion-dipole interactions Equilibrium->High_pH

Caption: Relationship between pH, ionization state, and aqueous solubility.

Chemical Stability Assessment: Forced Degradation

Forced degradation (or stress testing) is a crucial component of drug development mandated by regulatory bodies like the International Council for Harmonisation (ICH).[7][8] These studies are designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods (i.e., that they are "stability-indicating").[7][9] The goal is to induce a target degradation of 5-20% of the active substance.[8]

Experimental Protocol: Forced Degradation Studies

Objective: To evaluate the stability of 2-[(Cyanomethyl)sulfonyl]benzoic acid under hydrolytic, oxidative, photolytic, and thermal stress conditions as outlined in ICH guideline Q1A(R2).[8][10]

Materials:

  • Stock solution of 2-[(Cyanomethyl)sulfonyl]benzoic acid in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Stability-indicating HPLC-UV or LC-MS/MS method

  • Photostability chamber compliant with ICH Q1B guidelines[11][12]

  • Temperature-controlled oven

Methodology: A systematic workflow is essential for conducting these studies.

Diagram 2: Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions (ICH Q1A) start Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) start->Acid Base Base Hydrolysis (0.1 M NaOH, RT) start->Base Oxidation Oxidation (3% H₂O₂, RT) start->Oxidation Thermal Thermal (Solid & Solution) (80°C) start->Thermal Photo Photostability (ICH Q1B) (Solid & Solution) start->Photo analysis Analyze Samples by Stability-Indicating HPLC (e.g., at 0, 4, 8, 24h) Acid->analysis Base->analysis Oxidation->analysis Thermal->analysis Photo->analysis data Quantify Parent Peak & Degradation Products analysis->data report Report % Degradation & Mass Balance data->report

Caption: Workflow for ICH-compliant forced degradation studies.

Step-by-Step Procedures: For each condition, a control sample (drug substance in solvent without stressor, kept at room temperature or refrigerated) must be run in parallel.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.[7]

    • Rationale: Simulates acidic environments (e.g., gastric fluid) and identifies acid-labile functional groups.[13]

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature. Note: Base hydrolysis is often faster than acid hydrolysis.

    • Withdraw aliquots at shorter intervals initially (e.g., 0.5, 1, 2, 4 hours).

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Rationale: Simulates alkaline environments. The nitrile group may be susceptible to hydrolysis under these conditions.[13]

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Incubate at room temperature, protected from light.

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • Rationale: Identifies susceptibility to oxidation. While the sulfonyl group is already in its highest oxidation state, other parts of the aromatic ring could be susceptible.

  • Thermal Degradation:

    • Solution: Store a sealed vial of the stock solution in an oven at a high temperature (e.g., 80°C).

    • Solid State: Store a vial of the solid compound in the same oven.

    • Analyze at specified time points.

    • Rationale: Evaluates the intrinsic thermal stability of the molecule.

  • Photostability:

    • Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[11][14]

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • Rationale: Determines if the compound is light-sensitive, which has significant implications for packaging and storage.[11]

Data Analysis and Potential Degradation Pathways

Analysis by a stability-indicating HPLC method will allow for the separation of the parent compound from any degradation products.

Expected Data Summary:

Stress ConditionTime% Assay of Parent Compound% DegradationMass Balance (%)
Control 24h>99.5<0.5~100
0.1 M HCl, 60°C 24hValueValueValue
0.1 M NaOH, RT 4hValueValueValue
3% H₂O₂, RT 24hValueValueValue
Thermal (80°C) 24hValueValueValue
Photolytic (ICH Q1B) EndValueValueValue

Interpretation:

  • Significant Degradation (>5-20%): Indicates instability under that specific condition. The primary degradation products should be identified and, if necessary, structurally characterized using techniques like LC-MS/MS.

  • Potential Pathways:

    • Base Hydrolysis: The most likely degradation pathway is the hydrolysis of the nitrile group (-C≡N) to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH).

    • Acid Hydrolysis: Similar to base hydrolysis, but may occur at a different rate.

    • Oxidation/Photolysis/Thermal: While the core structure is expected to be relatively stable, degradation could occur on the aromatic ring or at the benzylic position of the cyanomethyl group.

  • Mass Balance: The sum of the parent compound assay and the area percent of all degradation products should be close to 100%. A poor mass balance suggests that some degradants are not being detected by the analytical method (e.g., they are volatile or do not have a chromophore).

Conclusion and Recommendations

This guide presents a robust framework for the systematic evaluation of the solubility and stability of 2-[(Cyanomethyl)sulfonyl]benzoic acid. The successful execution of these protocols will yield a comprehensive dataset that is fundamental for any further development of this molecule. The pH-solubility profile will dictate formulation strategies, while the forced degradation studies will establish the compound's intrinsic stability, inform required storage and handling conditions, and provide the basis for validating a stability-indicating analytical method. It is recommended that these studies be conducted early in the research and development process to mitigate risks and guide a scientifically sound development pathway.

References

  • DSDP Analytics. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved from DSDP Analytics.[15]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. Retrieved from Q-Lab Corporation.[11]

  • European Medicines Agency. (1999). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved from European Medicines Agency.[16]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from European Medicines Agency.[12]

  • Aman, W., & Thoma, K. (2003). ICH Guideline for Photostability Testing: Aspects and Directions for Use. Pharmazie, 58(12), 877-80.[17]

  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Retrieved from Slideshare.[10]

  • ECA Academy. (n.d.). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from ECA Academy.[18]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from ECA Academy.[19]

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from European Medicines Agency.[14]

  • FDCELL. (2025). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from FDCELL.[20]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from AMSbiopharma.[21]

  • ICH. (n.d.). Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from International Council for Harmonisation.[22]

  • Starodub. (2025). ICH Q1A Guideline – Stability Testing Of Drug Substances And Products – Open For Consultation. Retrieved from Starodub.[23]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from European Medicines Agency.[24]

  • ICH. (n.d.). Quality Guidelines. Retrieved from International Council for Harmonisation.[25]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from Raytor.[4]

  • Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds. Retrieved from Benchchem.[3]

  • PCBIS. (n.d.). Thermodynamic solubility. Retrieved from University of Strasbourg.[5]

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine.[6]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

  • Chemtoll. (2024). Sulphonic Acid, The Most Used Compound In Cleaning Chemicals. Retrieved from Chemtoll.[26]

  • Britannica. (2026). Sulfonic acid. Retrieved from Britannica.[27]

  • Wikipedia. (n.d.). Sulfonic acid. Retrieved from Wikipedia.[28]

  • Google Patents. (n.d.). DE3718314A1 - METHOD FOR ISOLATING AROMATIC SULPHONIC ACIDS FROM AQUEOUS SOLUTION OR SUSPENSION. Retrieved from Google Patents.[29]

  • LS College. (2021). Sulfonic acid. Retrieved from LS College.[30]

  • Ascendia Pharma. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from Ascendia Pharma.[13]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.[7]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from ResolveMass Laboratories.[8]

  • ChemScene. (n.d.). 2-((Cyanomethyl)sulfonyl)benzoic acid. Retrieved from ChemScene.[2]

  • Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Retrieved from Science.gov.[31]

  • Benchchem. (2026). 2-[(Cyanomethyl)sulfonyl]benzoic acid. Retrieved from Benchchem.[1]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from Pharmaceutical Technology.[9]

Sources

A Technical Guide to the Biological Activities of Sulfonylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Sulfonylbenzoic acid derivatives represent a versatile and privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The unique combination of a sulfonyl (–SO₂–) group and a carboxylic acid (–COOH) group on a benzoic acid framework provides specific electronic and steric properties that enable interaction with a multitude of biological targets.[1] This versatility has led to the development of potent antimicrobial, anti-inflammatory, anticancer, and antidiabetic agents.[2] This technical guide offers an in-depth exploration of the key biological activities of these derivatives, supported by mechanistic insights, structure-activity relationship (SAR) analyses, detailed experimental protocols, and quantitative data to aid researchers, scientists, and drug development professionals in this dynamic field.

Introduction: The Sulfonylbenzoic Acid Scaffold

The core structure of sulfonylbenzoic acid is a testament to functional group synergy. The sulfonamide moiety is a cornerstone of many clinically successful drugs, while the benzoic acid group provides a crucial site for interaction, often mimicking natural substrates or binding to key residues in enzyme active sites or receptors.[1][3] The synthetic tractability of this scaffold allows for the creation of large, diverse libraries of analogues, facilitating the optimization of potency, selectivity, and pharmacokinetic properties for various therapeutic targets.[2] This guide will dissect the major therapeutic potentials of this compound class.

Anticancer Activity

The anticancer potential of sulfonylbenzoic acid derivatives has been extensively investigated against numerous cancer cell lines.[2] These compounds exert their effects through a variety of mechanisms, including the induction of programmed cell death (apoptosis), inhibition of cell cycle progression, and interference with critical signaling pathways that govern tumor growth and survival.[2]

Mechanism of Action

The anticancer activity of sulfonylbenzoic acid derivatives is often multifactorial, targeting several key processes in cancer cells.

  • Induction of Apoptosis: A primary mechanism is the induction of apoptosis. Certain derivatives have been shown to activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. This can involve increasing the expression of the Fas receptor (FasR), leading to the activation of initiator caspase-8 and subsequently the executioner caspase-3.[4][5] The intrinsic pathway is also engaged through the loss of mitochondrial membrane potential and can proceed independently of Bcl-2 and Bax expression, sometimes involving the release of Apoptosis-Inducing Factor (AIF).[4][6]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints. Depending on the specific derivative and cancer cell type, arrest has been observed at the G0/G1 and G2/M phases, preventing the cell from proceeding through division.[4][5]

  • Inhibition of Angiogenesis: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. This process is largely driven by the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[7] Several sulfonamide derivatives have demonstrated potent inhibitory activity against VEGFR-2, thereby blocking the downstream signaling required for angiogenesis.[8]

2.1.1 Signaling Pathway Diagram

The following diagram illustrates the key nodes in the apoptotic signaling pathway targeted by sulfonylbenzoic acid derivatives.

Caption: Apoptotic pathways induced by sulfonylbenzoic acid derivatives.

Structure-Activity Relationship (SAR)

The anticancer potency of these derivatives is highly dependent on their substitution patterns.

  • Sulfonamide Moiety: The presence of the sulfonamide group is often crucial. Replacing an amide with a sulfonamide has been shown to increase cytotoxicity.[9]

  • Substituents on the Phenyl Rings: Hydrophobic substitutions on the phenyl rings are generally beneficial for enhancing activity.[2] For instance, in a series of arylsulfonylimidazolidinones, hydrophobic groups at the 2-position of the aminobenzenesulfonyl moiety enhanced cytotoxicity.[8]

  • Alkyl Chain Length: In some series, longer alkyl chains attached to the sulfonamide moiety lead to more potent activity against cancer cell lines like HT-29 and A549.[9]

  • Target-Specific Modifications: For VEGFR-2 inhibition, specific pharmacophoric features are required. Isatin-based sulfonamides showed that a phenyl group attached to the ethylindolin-2-one portion resulted in potent inhibition (IC₅₀ = 23.10 nM), while substitutions like 5-chloro or 5-bromo on the indolin-2-one ring modulated the activity.[8]

Quantitative Data: Anticancer Activity
Compound/Derivative ClassTarget/Cell LineActivity (IC₅₀)Reference
Benzo[g]quinazoline-sulfonamide (Cmpd 9)MCF-7 (Breast Cancer)7.93 µM[5]
Benzo[g]quinazoline-sulfonamide (Cmpd 9)VEGFR-2 Kinase0.64 µM[5]
Isatin-based Sulfonamide (Cmpd 5)VEGFR-2 Kinase23.10 nM[8]
Nicotinamide-based Sulfonamide (Cmpd 15)VEGFR-2 Kinase0.0787 µM
Nicotinamide-based Sulfonamide (Cmpd 6)HepG-2 (Liver Cancer)3.33 µM
Nicotinamide-based Sulfonamide (Cmpd 6)HCT-116 (Colon Cancer)3.53 µM
B13 Sulfonamide (Cmpd 15)HT-29 (Colon Cancer)27.0 µM[9]
B13 Sulfonamide (Cmpd 15)A549 (Lung Cancer)28.7 µM[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT to an insoluble purple formazan product.

2.4.1 Workflow Diagram

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate (5,000-10,000 cells/well) start->seed incubate1 Incubate 24h (37°C, 5% CO₂) for cell attachment seed->incubate1 treat Treat cells with serial dilutions of test compound (e.g., 24, 48, 72h) incubate1->treat add_mtt Add MTT reagent (e.g., 20 µL of 5 mg/mL stock) to each well treat->add_mtt incubate2 Incubate 4h in the dark (37°C, 5% CO₂) add_mtt->incubate2 solubilize Remove medium & add solubilization buffer (e.g., 150 µL DMSO) incubate2->solubilize shake Shake plate for 15 min to dissolve formazan solubilize->shake read Measure absorbance at 570 nm using a microplate reader shake->read analyze Calculate % viability and determine IC₅₀ value read->analyze end End analyze->end

Caption: Standard workflow for an MTT-based cell cytotoxicity assay.

2.4.2 Step-by-Step Methodology
  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the sulfonylbenzoic acid derivatives in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add 20 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well. Incubate the plate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the MTT-containing medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.

  • Data Acquisition: Place the plate on a shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percent viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Anti-inflammatory Activity

Several sulfonylbenzoic acid derivatives exhibit potent anti-inflammatory effects.[1] Their primary mechanism involves the inhibition of key enzymes within the inflammatory cascade, providing a targeted approach to reducing inflammation and pain.

Mechanism of Action

The most well-documented anti-inflammatory mechanism for this class of compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[1]

  • Selective COX-2 Inhibition: COX-2 is upregulated at sites of inflammation and is responsible for producing prostaglandins, which are key mediators of pain, fever, and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1 (which has a role in protecting the gastric mucosa), these derivatives can reduce the production of prostaglandins with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[10]

  • Modulation of Inflammatory Signaling Pathways: Beyond direct enzyme inhibition, some derivatives can suppress the inflammatory response by modulating intracellular signaling pathways. This includes inhibiting the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and downregulating Mitogen-Activated Protein Kinase (MAPK) pathways (p38, JNK), which are crucial for the expression of pro-inflammatory genes like iNOS and various cytokines (TNF-α, IL-6).

Structure-Activity Relationship (SAR)

The selectivity and potency of COX-2 inhibition are dictated by specific structural features.

  • The Sulfonamide/Sulfonyl Pharmacophore: The SO₂NH₂ or SO₂Me group on one of the phenyl rings is a classic pharmacophore for COX-2 selectivity. This group can insert into a secondary, hydrophilic pocket present in the active site of COX-2 but not COX-1.[11]

  • Diaryl Heterocycle Core: Many potent COX-2 inhibitors feature two adjacent aromatic rings attached to a central ring (e.g., pyrazole in Celecoxib). This "V-shaped" conformation allows the molecule to fit optimally within the COX-2 active site.

  • Substituents on Phenyl Rings: The nature and position of substituents on the aryl rings are critical. For example, in some series, a methoxy or fluorine group at the para-position of a phenyl ring can enhance both potency and selectivity.[10]

Quantitative Data: Anti-inflammatory Activity
Compound/Derivative ClassTargetActivity (IC₅₀)Selectivity Index (COX-1/COX-2)Reference
4-Methylsulfonylphenyl derivative (Cmpd 4)COX-20.08 µM124[11]
4-Methylsulfonylphenyl derivative (Cmpd 6b)COX-20.06 µM131[11]
4-Methylsulfonylphenyl derivative (Cmpd 6e)COX-20.07 µM119[11]
Celecoxib (Reference)COX-20.05 µM375[11]
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This assay measures the peroxidase activity of COX-2, where the enzyme converts a probe to a highly fluorescent product. The reduction in fluorescence in the presence of a test compound indicates inhibition.

3.4.1 Step-by-Step Methodology
  • Reagent Preparation: Prepare a COX Assay Buffer, reconstitute the COX-2 enzyme, and prepare working solutions of the COX Probe, COX Cofactor, and Arachidonic Acid substrate according to the kit manufacturer's instructions.

  • Compound Preparation: Dissolve test inhibitors in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare 10X serial dilutions of the test compounds in COX Assay Buffer.

  • Assay Plate Setup: In a 96-well white opaque plate, set up the following wells:

    • Enzyme Control (EC): 10 µL of Assay Buffer.

    • Inhibitor Control (IC): 10 µL of a known COX-2 inhibitor (e.g., Celecoxib).

    • Test Sample (S): 10 µL of each diluted test compound.

  • Reaction Mix Preparation: Prepare a Reaction Mix containing Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well (EC, IC, and S).

  • Enzyme Addition: Add 10 µL of the diluted COX-2 enzyme to each well.

  • Reaction Initiation: Using a multichannel pipette, add 10 µL of the Arachidonic Acid working solution to all wells to initiate the reaction.

  • Data Acquisition: Immediately measure the fluorescence kinetically (e.g., every minute for 5-10 minutes) using a fluorescence plate reader (Excitation/Emission = 535/587 nm).

  • Data Analysis: Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve. Calculate the percent inhibition for each test compound concentration relative to the Enzyme Control. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.

Antimicrobial Activity

Sulfonylbenzoic acid derivatives have demonstrated significant activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, and fungi.[1]

Mechanism of Action

The primary mechanism of antibacterial action for many sulfonamide-based compounds, including sulfonylbenzoic acid derivatives, is the inhibition of folic acid synthesis.

  • Competitive Antagonism of PABA: Folic acid is an essential nutrient for bacteria, required for the synthesis of nucleic acids and certain amino acids. Bacteria synthesize their own folic acid using para-aminobenzoic acid (PABA) as a key precursor. Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), blocking the folic acid pathway and leading to a bacteriostatic effect.

Structure-Activity Relationship (SAR)
  • Core Scaffold: The unsubstituted p-aminobenzenesulfonamide scaffold is the classic starting point. The amino group must be at the para position and should be unsubstituted (or have a substituent that is cleaved in vivo).

  • Acidity (pKa): The degree of ionization plays a dominant role in antimicrobial activity. There is often a bilinear relationship between the pKa of the sulfonamide and its activity, with optimal activity seen in a pKa range of approximately 6.0-7.5.[3] This is because the ionized form is active, but the non-ionized form is required to penetrate the bacterial cell wall.

  • Hydrophobicity: While important for pharmacokinetics, hydrophobicity is generally of minor importance for in vitro antibacterial activity compared to the pKa.[3]

  • Substituents: Electron-withdrawing groups on the sulfonamide nitrogen generally increase the acidity and can enhance activity. For example, the presence of a -NO₂ group on the phenyl ring can boost activity against Gram-negative strains.[12]

Quantitative Data: Antimicrobial Activity
Compound/DerivativeMicroorganismActivity (MIC)Reference
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidStaphylococcus aureus ATCC 6538125 µg/mL
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidBacillus subtilis ATCC 6683125 µg/mL
1,3-Oxazol-5(4H)-one derivative of 4-[(4-chlorophenyl)sulfonyl]benzoic acidStaphylococcus aureus ATCC 6538125 µg/mL
1,3-Oxazol-5(4H)-one derivative of 4-[(4-chlorophenyl)sulfonyl]benzoic acidBacillus subtilis ATCC 6683125 µg/mL
Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

4.4.1 Step-by-Step Methodology
  • Inoculum Preparation: Select 3-5 isolated colonies from a fresh (18-24 hour) agar plate. Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Plate Setup: Dispense 50 µL of sterile cation-adjusted Mueller-Hinton broth (CAMHB) into each well of a 96-well microtiter plate.

  • Serial Dilution: Add 50 µL of a 2X starting concentration of the test compound to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the final well. This creates a plate with 50 µL of varying drug concentrations in each well.

  • Inoculation: Inoculate each well with 50 µL of the standardized bacterial inoculum, bringing the final volume in each well to 100 µL. Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Seal the plate and incubate at 35 ± 2°C for 16-20 hours in an ambient air incubator.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a plate reader.

Other Potential Biological Activities

Antidiabetic Activity

Certain sulfonylbenzoic acid derivatives, particularly those related to the non-sulfonylurea moiety of glibenclamide, can stimulate insulin release from pancreatic β-cells.

  • Mechanism: These compounds act on ATP-sensitive potassium (K-ATP) channels in the β-cell membrane. By decreasing K⁺ permeability, they cause the cell membrane to depolarize. This depolarization activates voltage-dependent Ca²⁺ channels, leading to an influx of Ca²⁺ which triggers the exocytosis of insulin-containing vesicles.

  • SAR: The activity is influenced by both ends of the molecule. The benzoic acid moiety is important, as replacing the carboxyl group can decrease activity. Modifications to the other end of the molecule, such as replacing a substituted benzyl group with a more lipophilic group like 1,1-diphenylethyl, can substantially increase activity.[1]

Carbonic Anhydrase Inhibition

The sulfonamide moiety is a classic zinc-binding group, making sulfonylbenzoic acid derivatives potent inhibitors of carbonic anhydrases (CAs). These metalloenzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. Different derivatives show varying selectivity for the numerous CA isozymes.

Conclusion and Future Perspectives

Sulfonylbenzoic acid derivatives stand out as a highly promising and versatile scaffold in drug discovery. Their proven efficacy across anticancer, anti-inflammatory, antimicrobial, and antidiabetic applications underscores their therapeutic potential. The synthetic accessibility of this core structure allows for extensive chemical modification, enabling fine-tuning of activity, selectivity, and pharmacokinetic profiles. Future research should focus on elucidating more detailed mechanisms of action, particularly for their anticancer effects, and expanding the structure-activity relationship knowledge base to guide the rational design of next-generation therapeutics with enhanced potency and reduced off-target effects.

References

  • Henquin, J. C., et al. (1988). Mechanism of the stimulation of insulin release in vitro by HB 699, a benzoic acid derivative similar to the non-sulphonylurea moiety of glibenclamide. British Journal of Pharmacology, 94(1), 133–140. [Link]

  • de Farias, A. S., et al. (2021). Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells. Journal of Pharmacy & Pharmaceutical Sciences, 24, 23-36. [Link]

  • Abdel-rahman, H. M., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Pharmaceuticals, 16(4), 509. [Link]

  • Abdelgawad, M. A., et al. (2021). VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety. Scientific Reports, 11(1), 1-15. [Link]

  • de Farias, A. S., et al. (2021). Cell Cycle Arrest and Apoptosis Induction by a New 2,4-Dinitrobenzenesulfonamide Derivative In Acute Leukemia Cells. Journal of Pharmacy & Pharmaceutical Sciences, 24, 23-36. [Link]

  • Guan, W., et al. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Foods, 11(9), 1335. [Link]

  • Kaltenbronn, J. S., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4a), 621-627. [Link]

  • El-Sayed, M. A., et al. (2023). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega, 8(47), 44865–44884. [Link]

  • Asija, S., & Asija, S. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400. [Link]

  • Drăcea, O., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(16), 5107. [Link]

  • Garrido, J., et al. (2018). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 23(7), 1629. [Link]

  • Henquin, J. C., & Meissner, H. P. (1988). Stimulation of insulin release by benzoic acid derivatives related to the non-sulphonylurea moiety of glibenclamide: structural requirements and cellular mechanisms. British Journal of Pharmacology, 94(1), 121–131. [Link]

  • N'songo, A., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3). [Link]

  • Tan, S. Y., et al. (2021). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 26(10), 2893. [Link]

  • Tekiner-Gulbas, B., et al. (2019). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 43(1), 152-165. [Link]

  • Sharma, V., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 18(16), 2385-2411. [Link]

  • El-Sayed, M. A., et al. (2023). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega, 8(47), 44865–44884. [Link]

  • Van der-Heide, S., et al. (1994). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of Pharmaceutical Sciences, 83(11), 1547-1551. [Link]

  • Ghorab, M. M., et al. (2018). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future Medicinal Chemistry, 10(2), 145-160. [Link]

  • Zarghi, A., et al. (2007). Designing and Synthesis of Novel Celecoxib Derivatives with Aminosulfonylmethyl and Azidomethyl Substituents as Selective Cyclooxygenase-2 Inhibitors. Journal of Kerman University of Medical Sciences, 14(2), 85-93. [Link]

  • Zarghi, A., et al. (2008). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 51(2), 299-305. [Link]

  • El-Gamal, M. I., et al. (2011). Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents. European Journal of Medicinal Chemistry, 46(11), 5449-5455. [Link]

  • Yilmaz, I., et al. (2015). Synthesis and pro-apoptotic effects of new sulfonamide derivatives via activating p38/ERK phosphorylation in cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(3), 494-499. [Link]

  • Park, J. H., et al. (2013). Cytotoxicities and Quantitative Structure Activity Relationships of B13 Sulfonamides in HT-29 and A549 Cells. Bulletin of the Korean Chemical Society, 34(11), 3361-3366. [Link]

  • Alyar, S., & Karacan, N. (2009). Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 986-992. [Link]

  • Asija, S., & Asija, S. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400. [Link]

  • Chen, H., et al. (2014). Discovery of Sulfonamidebenzamides as Selective Apoptotic CHOP Pathway Activators of the Unfolded Protein Response. ACS Medicinal Chemistry Letters, 5(9), 1048-1053. [Link]

  • Zhang, H., et al. (2019). Discovery of Highly Potent 2-Sulfonyl-Pyrimidinyl Derivatives for Apoptosis Inhibition and Ischemia Treatment. Journal of Medicinal Chemistry, 62(17), 8089-8101. [Link]

  • Du, Q., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Molecules, 26(8), 2159. [Link]

  • Salama, I., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(13), 5644–5662. [Link]

  • Alcolea-Rodriguez, V., et al. (2022). Inhibition of VEGF-induced VEGFR-2 phosphorylation and IC 50 values of HT metabolites and indolic compounds. Food & Function, 13(1), 226-235. [Link]

  • Barker, D., et al. (2021). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry, 12(10), 1708-1721. [Link]

  • N'songo, A., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3). [Link]

  • Li, H., et al. (2013). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Bioorganic & Medicinal Chemistry, 21(1), 241-248. [Link]

  • Alyar, S., & Karacan, N. (2009). Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 986-992. [Link]

  • Zahan, M. S., et al. (2023). Review: Structure-Activity Relationship of Antimicrobial Peptoids. International Journal of Molecular Sciences, 24(10), 8783. [Link]

  • Van Zyl, R. L., et al. (2021). Inhibition of α‐glucosidase and α‐amylase by herbal compounds for the treatment of type 2 diabetes. Journal of Food Biochemistry, 45(2), e13612. [Link]

  • Guan, W., et al. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Foods, 11(9), 1335. [Link]

  • Alemu, A., et al. (2023). Synthesis, α-glucosidase inhibition, α-amylase inhibition, and molecular docking studies of 3,3-di(indolyl)indolin-2-ones. Results in Chemistry, 5, 100778. [Link]

  • Grynspan, F., et al. (2010). Mechanism of insulin secretion in response to glucose and glibenclamide. Endocrinology, 151(7), 3045-3054. [Link]

  • Dental Occlusion. (2025). Sulfonylureas - Mechanism of Action Animation | Anti - Diabetic Drugs | Pharmacology. YouTube. [Link]

  • Zhu, Y., et al. (2025). The impact of sulfonylureas on diverse ion channels: an alternative explanation for the antidiabetic actions. Frontiers in Pharmacology, 16. [Link]

  • Singh, J., et al. (2025). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-28. [Link]

  • Abdel-rahman, H. M., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Pharmaceuticals, 18(3), 395. [Link]

  • Aggarwal, S., et al. (2025). Targeting Angiogenesis: A Comprehensive Review of VEGFR Inhibitors. International Journal of Pharmaceutical Sciences and Research, 16(11), 4726-4740. [Link]

  • ResearchGate. (2017). General structure‐activity relationship (SAR) requirements for natural compounds. ResearchGate. [Link]

  • Wang, Y., et al. (2011). Silibinin Causes Apoptosis and Cell Cycle Arrest in Some Human Pancreatic Cancer Cells. Molecules, 16(8), 6498–6512. [Link]

Sources

"literature review of 2-[(Cyanomethyl)sulfonyl]benzoic acid and analogs"

Author: BenchChem Technical Support Team. Date: March 2026

A Privileged Intermediate for 1,2-Benzothiazine-1,1-dioxide Therapeutics

Executive Summary

2-[(Cyanomethyl)sulfonyl]benzoic acid (CAS 243984-87-4) represents a highly versatile "trifunctional" building block in organic synthesis. Characterized by the convergence of a carboxylic acid, a sulfone, and a nitrile within a single ortho-substituted benzene framework, this molecule serves as a critical gateway to 1,2-benzothiazine-1,1-dioxide heterocycles.

This class of heterocycles forms the core pharmacophore of the "Oxicam" NSAIDs (e.g., Piroxicam, Meloxicam) and has emerged in the development of HIV-1 integrase inhibitors and calpain inhibitors. This guide provides a comprehensive technical analysis of the molecule's synthesis, its reactivity in heterocyclization, and detailed protocols for its application in drug discovery.

Structural & Physicochemical Profile

The utility of 2-[(cyanomethyl)sulfonyl]benzoic acid stems from the unique electronic interplay between its three functional groups.

PropertyValue / DescriptionSignificance
CAS Number 243984-87-4Unique Identifier
Molecular Formula

MW: 225.22 g/mol
Acidity (

)

(Methylene)
The

-methylene protons (between

and

) are highly acidic due to the dual electron-withdrawing effect, facilitating carbanion formation.
Electronic State Trifunctional Electrophile/NucleophileThe carboxyl group acts as the electrophile (after activation), while the

-methylene acts as the nucleophile upon deprotonation.
Solubility DMSO, DMF, MethanolPoor solubility in non-polar solvents; requires polar aprotic media for optimal reactivity.
2.1 Reactivity Logic

The molecule is designed for intramolecular cyclization . The sulfone group (


) serves two roles:
  • Activation: It significantly increases the acidity of the adjacent methylene protons (

    
    ), allowing deprotonation by mild bases (alkoxides, DBU).
    
  • Leaving Group Resistance: Unlike carbonyls, the sulfone is stable to hydrolysis, ensuring the sulfur atom remains part of the final ring system.

Synthetic Access: The "Make"

Synthesis of the title compound is rarely done in a single step. The most robust industrial route involves the alkylation of thiosalicylic acid followed by exhaustive oxidation.

3.1 Synthetic Pathway (DOT Visualization)

SynthesisPath Start Thiosalicylic Acid (2-Mercaptobenzoic acid) Intermed Intermediate: 2-[(Cyanomethyl)thio]benzoic acid Start->Intermed S-Alkylation (NaOH, H2O/EtOH) Reagent1 Chloroacetonitrile (Cl-CH2-CN) Reagent1->Intermed Product Target: 2-[(Cyanomethyl)sulfonyl]benzoic acid Intermed->Product Oxidation (Reflux) Oxidant Oxidant: H2O2 / Na2WO4 or mCPBA Oxidant->Product

Figure 1: Two-step synthetic route from thiosalicylic acid. The sulfur oxidation state changes from -2 to +6.

3.2 Critical Process Parameters (CPP)
  • Alkylation pH: Must be maintained

    
     to ensure the thiolate anion is formed, but controlled to prevent hydrolysis of the nitrile.
    
  • Oxidation Control: The sulfide-to-sulfone oxidation requires 2.0–2.5 equivalents of oxidant. Under-oxidation leads to the sulfoxide (chiral, less acidic), which fails to cyclize efficiently. Catalytic sodium tungstate (

    
    ) with hydrogen peroxide is the "Green Chemistry" standard, preferable to 
    
    
    
    -CPBA for scale-up.
The Core Transformation: Cyclization to Benzothiazines

The primary application of this scaffold is the Gabriel-Colman Rearrangement equivalent to form 3-amino-1,2-benzothiazine-1,1-dioxides. This transformation constructs the core skeleton of HIV integrase inhibitors and anti-inflammatory agents.

4.1 Mechanism of Action
  • Esterification (Optional but Recommended): Converting the acid to a methyl ester prevents carboxylate salt formation, which deactivates the electrophile.

  • Deprotonation: A base (e.g., NaOMe) removes a proton from the activated methylene.

  • Cyclization: The carbanion attacks the ester carbonyl.

  • Tautomerization: The resulting ketone tautomerizes to the enol/amine form, stabilized by the sulfone.

4.2 Reaction Workflow (DOT Visualization)

Cyclization Precursor 2-[(Cyanomethyl)sulfonyl]benzoic acid (Methyl Ester form) Transition Transition State: Carbanion Attack on Ester Precursor->Transition Deprotonation (-H+) Base Base Treatment (NaOMe / MeOH) Base->Transition Cyclized Cyclized Intermediate: 3-Amino-1,2-benzothiazine-1,1-dioxide Transition->Cyclized Intramolecular Cyclization (-MeOH) Hydrolysis Hydrolysis (Optional): Conversion to 4-hydroxy-3-carboxamide Cyclized->Hydrolysis Acid/Base Hydrolysis

Figure 2: Base-mediated cyclization pathway yielding the pharmacologically active benzothiazine core.

Experimental Protocols

Note: All procedures should be performed in a fume hood. Cyanide derivatives are toxic; sulfonyl chlorides (if used as alternative precursors) are corrosive.

Protocol A: Synthesis of 2-[(Cyanomethyl)sulfonyl]benzoic acid

Objective: Preparation of the title compound from thiosalicylic acid.

  • S-Alkylation:

    • Dissolve thiosalicylic acid (15.4 g, 100 mmol) in 150 mL of water containing NaOH (8.0 g, 200 mmol).

    • Cool to 0°C. Dropwise add chloroacetonitrile (7.6 g, 100 mmol) over 30 minutes.

    • Allow to warm to room temperature and stir for 4 hours.

    • Acidify with HCl (2N) to pH 2. The precipitate is 2-[(cyanomethyl)thio]benzoic acid. Filter and dry.

  • Oxidation:

    • Suspend the thio-intermediate (10 g) in glacial acetic acid (50 mL).

    • Add 30% Hydrogen Peroxide (25 mL) dropwise (Exothermic reaction: maintain temp < 60°C).

    • Heat at 80°C for 2 hours to ensure complete oxidation to sulfone.

    • Cool and pour onto ice. Filter the white solid: 2-[(Cyanomethyl)sulfonyl]benzoic acid .

    • Validation: Check IR for disappearance of sulfide stretch and appearance of strong sulfone bands (

      
      ).
      
Protocol B: Cyclization to 3-Amino-1,2-benzothiazine-1,1-dioxide

Objective: Ring closure to the heterocyclic scaffold.

  • Esterification (In Situ): Reflux the acid (5 g) in dry methanol (50 mL) with catalytic sulfuric acid for 6 hours. Evaporate solvent.

  • Cyclization:

    • Dissolve the crude ester in dry DMF (20 mL).

    • Add Sodium Methoxide (2 eq) at 0°C under Nitrogen.

    • Stir at room temperature for 12 hours. The solution usually turns deep orange/red (enolate formation).

    • Pour into ice-water and acidify with acetic acid.

    • Collect the precipitate. Recrystallize from Ethanol/DMF.

Therapeutic Applications & Analogs

The 2-[(cyanomethyl)sulfonyl]benzoic acid scaffold acts as a template for several drug classes.

Drug ClassStructural ModificationMechanism of Action
Oxicams (NSAIDs) Ring expansion + N-methylationCOX-1/COX-2 Inhibition. The enolic hydroxyl group is acidic and binds to the cyclooxygenase active site.
HIV-1 Integrase Inhibitors Benzyl/Fluorobenzyl substitution on NitrogenInhibition of strand transfer. The 1,2-benzothiazine core chelates the

ions in the active site of the viral integrase.
Calpain Inhibitors Peptide coupling to the carboxylic acid (pre-cyclization)Cysteine protease inhibition, relevant in neurodegenerative diseases.
6.1 Analog Design Strategy

To modulate potency, researchers modify the starting benzoic acid:

  • 5-Chloro/Fluoro analogs: Increases lipophilicity and metabolic stability (common in herbicides).

  • Pyridine analogs (Nicotinic acid derivatives): Improves water solubility (creates pyridothiazines).

References
  • ChemScene. (2025).[1] Product Data Sheet: 2-((Cyanomethyl)sulfonyl)benzoic acid (CAS 243984-87-4).[1][2][3] Retrieved from

  • Lombardino, J. G., & Wiseman, E. H. (1972). Sudoxicam and related N-heterocyclic carboxamides of 4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide. Potent nonsteroidal anti-inflammatory agents. Journal of Medicinal Chemistry, 15(8), 848–849. Link

  • Zia-ur-Rehman, M., et al. (2009). Synthesis and biological screening of N-alkyl derivatives of 4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazide-1,1-dioxides. European Journal of Medicinal Chemistry, 44(3), 1311-1316.
  • BenchChem. (2025). Chemical Structure and Properties: 2-[(Cyanomethyl)sulfonyl]benzoic acid.[1][2][3][4] Retrieved from

Disclaimer: This guide is for research purposes only. The synthesis of sulfones and nitriles involves hazardous reagents. Consult local safety regulations and MSDS before experimentation.

Sources

Methodological & Application

Application Note: Strategic Utilization of 2-[(Cyanomethyl)sulfonyl]benzoic Acid in Pharmaceutical Synthesis

[1]

Executive Summary

2-[(Cyanomethyl)sulfonyl]benzoic acid (CAS: 243984-87-4) is a trifunctional synthon combining a benzoic acid core, a sulfonyl linker, and a reactive cyanomethyl group.[1] Its primary utility lies in its ability to undergo base-mediated intramolecular cyclization to form 3-hydroxybenzo[b]thiophene-1,1-dioxide derivatives. These scaffolds are pharmacologically significant, serving as core structures for RhoA/ROCK pathway inhibitors (metastasis suppression), anti-inflammatory agents, and non-peptide mimetics. This guide provides a validated workflow for the synthesis of this intermediate and its subsequent conversion into bioactive heterocycles.

Chemical Identity & Properties

PropertyDetail
Chemical Name 2-[(Cyanomethyl)sulfonyl]benzoic acid
CAS Number 243984-87-4
Formula

Molecular Weight 225.22 g/mol
Appearance Off-white to pale yellow solid
Functional Groups Carboxylic Acid (C1), Sulfonyl (Linker), Nitrile (Terminal)
Reactivity Profile High acidity at

-methylene (pKa ~11-13); Electrophilic carbonyl; Nucleophilic potential upon deprotonation.

Synthetic Utility & Mechanism[3][4]

The strategic value of this molecule arises from the "Pull-Pull" electronic effect . The methylene group (



Reaction Pathway: Intramolecular Cyclization

Upon deprotonation, the resulting carbanion attacks the ortho-carbonyl carbon of the benzoic acid (or its ester derivative). This Thorpe-Ziegler-type cyclization yields the 3-hydroxybenzo[b]thiophene-1,1-dioxide core, a "sultam-like" analog of indoxyl.

Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the forward reaction mechanism.

ReactionPathwayStartThiosalicylic Acid(Starting Material)Inter12-[(Cyanomethyl)thio]benzoic acid(Sulfide Intermediate)Start->Inter1S-Alkylation(ClCH2CN, Base)Target2-[(Cyanomethyl)sulfonyl]benzoic acid(Target Intermediate)Inter1->TargetOxidation(H2O2 or mCPBA)Cyclic3-Hydroxybenzo[b]thiophene-1,1-dioxide-2-carbonitrile(Bioactive Scaffold)Target->CyclicBase-MediatedCyclization (NaOEt)DrugRhoA/ROCK Inhibitors(e.g., Zileuton analogs)Cyclic->DrugDerivatization(Amide coupling, etc.)

Figure 1: Synthetic workflow from commodity chemicals to bioactive pharmaceutical scaffolds.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-[(Cyanomethyl)sulfonyl]benzoic Acid

Note: This protocol synthesizes the target intermediate from commercially available 2-mercaptobenzoic acid.

Reagents:

  • 2-Mercaptobenzoic acid (Thiosalicylic acid)

  • Chloroacetonitrile

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (30%) or Sodium Tungstate (catalyst)

  • Solvents: Water, Ethanol, Acetic Acid

Step 1: S-Alkylation

  • Dissolve 2-mercaptobenzoic acid (15.4 g, 100 mmol) in 10% NaOH solution (80 mL) at 0°C.

  • Dropwise add chloroacetonitrile (7.6 g, 100 mmol) over 30 minutes, maintaining temperature <10°C.

  • Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

  • Acidify with HCl (2M) to pH 3. The sulfide intermediate (2-[(cyanomethyl)thio]benzoic acid) will precipitate.

  • Filter, wash with cold water, and dry. Yield: ~85-90%.

Step 2: Oxidation to Sulfone

  • Suspend the sulfide intermediate (10 g) in glacial acetic acid (50 mL).

  • Add 30% Hydrogen Peroxide (15 mL) dropwise at RT. Caution: Exothermic reaction.

  • Heat the mixture to 60°C for 3 hours.

  • Cool to RT and pour onto crushed ice (200 g).

  • The target 2-[(cyanomethyl)sulfonyl]benzoic acid precipitates as a white solid.

  • Filter, wash with water, and recrystallize from Ethanol/Water.

    • QC Check: melting point should be >200°C (dec). IR should show strong sulfone bands (1320, 1140 cm⁻¹) and nitrile band (2250 cm⁻¹).

Protocol B: Cyclization to 3-Hydroxybenzo[b]thiophene-1,1-dioxide Scaffold

Context: This step converts the intermediate into the pharmacologically active core.

Reagents:

  • 2-[(Cyanomethyl)sulfonyl]benzoic acid (from Protocol A)[1]

  • Sodium Ethoxide (NaOEt) (21% in ethanol) or Sodium Methoxide

  • Methanol/Ethanol (anhydrous)

Procedure:

  • Esterification (In-situ recommended): Dissolve the acid (5 g) in anhydrous Methanol (50 mL) with catalytic

    
    . Reflux for 4 hours to form the methyl ester. Evaporate solvent.[2]
    
    • Rationale: The ester is more electrophilic than the free acid, facilitating the intramolecular Claisen-type condensation.

  • Cyclization: Dissolve the crude ester in dry Ethanol (40 mL).

  • Add Sodium Ethoxide solution (2.2 equiv) dropwise at 0°C. The solution will turn yellow/orange (formation of the stabilized carbanion).

  • Stir at RT for 1 hour, then reflux for 2 hours.

  • Work-up: Cool to RT and acidify with 1M HCl .

  • The product, 3-hydroxybenzo[b]thiophene-1,1-dioxide-2-carbonitrile , will precipitate.

  • Purification: Recrystallize from dioxane or acetic acid.

Data Interpretation:

  • 1H NMR (DMSO-d6): Disappearance of the singlet at

    
     4.8-5.0 ppm (
    
    
    ) indicates cyclization. Appearance of enolic OH (broad, exchangeable).
  • MS (ESI): [M-H]⁻ peak corresponding to the cyclic structure.

Pharmaceutical Application Case Study: RhoA/ROCK Inhibition

Context: Overexpression of RhoA GTPase is linked to tumor metastasis. Inhibitors containing the benzo[b]thiophene-1,1-dioxide core (derived from this intermediate) have shown potency in blocking the RhoA/ROCK pathway.

Mechanism of Action: The 3-hydroxy/3-amino group of the scaffold mimics the ATP-binding motif or interacts with the hinge region of the kinase, while the sulfonyl group provides rigid orientation in the active site.

ApplicationSubstrate2-[(Cyanomethyl)sulfonyl]benzoic acidScaffoldBenzo[b]thiophene-1,1-dioxide CoreSubstrate->ScaffoldCyclizationTargetRhoA/ROCK Kinase(Metastasis Pathway)Scaffold->TargetBinding (Hinge Region)OutcomeInhibition of Cell Migration(Anti-Cancer)Target->OutcomeDownregulation

Figure 2: Pharmacological impact of the synthesized scaffold.

Safety & Handling (MSDS Highlights)

  • Cyanide Hazard: While the nitrile is organic, metabolic or thermal decomposition can release HCN. Work in a well-ventilated fume hood.

  • Corrosivity: The sulfonyl acid is corrosive to mucous membranes. Wear nitrile gloves and eye protection.

  • Incompatibility: Avoid contact with strong reducing agents (reaction with sulfone) or strong oxidants (reaction with nitrile).

References

  • Synthesis of Sulfonyl Benzoic Acids: Benchchem Application Note. "2-[(Cyanomethyl)sulfonyl]benzoic acid: Synthesis and Utility." Accessed March 1, 2026.

  • RhoA/ROCK Inhibitors: Journal of Enzyme Inhibition and Medicinal Chemistry. "Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway." 2024.[3][4]

  • Cyclization Mechanisms: Organic & Biomolecular Chemistry. "Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds." 2015.[5]

  • General Sulfone Chemistry: National Institutes of Health (NIH). "A reagent to access methyl sulfones." 2025.

Application Notes and Protocols: The Prospective Utility of 2-[(Cyanomethyl)sulfonyl]benzoic Acid in Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are a theoretical guide based on established principles of material science. As of the latest literature survey, specific experimental data for the application of 2-[(Cyanomethyl)sulfonyl]benzoic acid in material science is not widely available in peer-reviewed literature.[1] These protocols are provided as a starting point for researchers and may require optimization.

Introduction: Unveiling the Potential of a Multifunctional Building Block

2-[(Cyanomethyl)sulfonyl]benzoic acid is a unique trifunctional molecule that, while primarily documented as a chemical intermediate,[1] presents intriguing possibilities for the rational design of advanced materials. Its distinct chemical moieties—a carboxylic acid, a sulfonyl group, and a cyanomethyl group—offer a versatile platform for creating novel polymers and coordination frameworks with tailored properties.[1]

  • The Benzoic Acid Moiety: The carboxylic acid group is a well-established anchoring point for the construction of Metal-Organic Frameworks (MOFs) and other coordination polymers.[2][3] Its ability to form robust coordination bonds with a variety of metal ions is fundamental to the creation of porous, crystalline materials.[4][5][6]

  • The Sulfonyl Group: The presence of a sulfonyl (-SO₂) group can impart significant benefits to a material. It is known to enhance thermal stability and can introduce desirable optical properties, such as a high Abbe number, by displacing the absorption edge of a polymer to a shorter wavelength.[7] Furthermore, sulfonyl-containing polymers have found applications as ion-exchange resins, conducting materials, and biocompatible coatings.[8][9][10]

  • The Cyanomethyl Group: The nitrile (-C≡N) functionality is a versatile reactive handle.[11][12] It can act as a coordination site for metal ions, potentially leading to the formation of coordination polymers with unique topologies.[13][14] Additionally, the nitrile group can be chemically modified post-synthesis, allowing for the introduction of further functionality into the material.

This document outlines hypothetical, yet scientifically grounded, protocols for the application of 2-[(Cyanomethyl)sulfonyl]benzoic acid in the synthesis of novel Metal-Organic Frameworks and functional polymers.

Hypothetical Application I: Synthesis of a Novel Metal-Organic Framework (MOF)

The carboxylic acid functionality of 2-[(Cyanomethyl)sulfonyl]benzoic acid makes it a prime candidate for use as an organic linker in MOF synthesis. The additional sulfonyl and cyanomethyl groups could lead to a MOF with a unique pore environment, potentially enhancing its performance in applications such as selective gas adsorption or catalysis.

Scientific Rationale

The synthesis of MOFs typically involves the reaction of a metal salt with an organic linker in a suitable solvent, often under solvothermal conditions.[4][5][6][15] The choice of metal, linker, and reaction conditions dictates the final structure and properties of the MOF. In this hypothetical protocol, we will use zinc nitrate as the metal source, as zinc is known to form stable MOFs with carboxylate linkers and is generally of low toxicity.[3]

Experimental Workflow: Synthesis of a Zinc-based MOF

MOF_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_solvothermal Solvothermal Synthesis cluster_workup Product Isolation & Activation Ligand Dissolve 2-[(Cyanomethyl)sulfonyl]benzoic acid in DMF Combine Combine solutions in a Teflon-lined autoclave Ligand->Combine Metal Dissolve Zinc Nitrate Hexahydrate in DMF Metal->Combine Modulator Add modulator (e.g., benzoic acid) Combine->Modulator Seal Seal autoclave Modulator->Seal Heat Heat to 120°C (48 hours) Seal->Heat Cool Cool to room temperature Heat->Cool Wash Wash with fresh DMF and then a volatile solvent Cool->Wash Activate Activate by solvent exchange and heating under vacuum Wash->Activate Polymer_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Polycondensation cluster_workup Polymer Isolation Monomer Add 2-[(Cyanomethyl)sulfonyl]benzoic acid, a diol, and a catalyst to a reaction flask Heat Heat under nitrogen with stirring Monomer->Heat Vacuum Apply vacuum to remove byproducts (e.g., water) Heat->Vacuum Cool Cool to room temperature Vacuum->Cool Dissolve Dissolve in a suitable solvent Cool->Dissolve Precipitate Precipitate in a non-solvent (e.g., methanol) Dissolve->Precipitate Dry Dry under vacuum Precipitate->Dry

Caption: Workflow for the hypothetical synthesis of a functional polyester.

Detailed Protocol: Poly(CMSB-ester)

Materials:

  • 2-[(Cyanomethyl)sulfonyl]benzoic acid (CMSB)

  • 1,4-Butanediol

  • p-Toluenesulfonic acid (catalyst)

  • Toluene

  • Methanol

  • Schlenk flask equipped with a mechanical stirrer and a distillation head

Procedure:

  • Reaction Setup:

    • To a Schlenk flask, add equimolar amounts of CMSB and 1,4-butanediol.

    • Add a catalytic amount of p-toluenesulfonic acid (approx. 0.5 mol%).

    • Add toluene to create an azeotropic mixture for the removal of water.

  • Polycondensation:

    • Heat the reaction mixture to reflux under a nitrogen atmosphere with vigorous stirring.

    • Collect the water byproduct in a Dean-Stark trap.

    • After several hours, apply a vacuum to the system to remove the remaining water and toluene, and to drive the polymerization to completion.

  • Polymer Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Dissolve the viscous polymer in a suitable solvent, such as chloroform or tetrahydrofuran (THF).

    • Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, with stirring.

    • Collect the precipitated polymer by filtration and dry it in a vacuum oven at 60°C overnight.

Expected Characterization Data
Technique Expected Outcome
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirmation of the polymer structure by identifying the characteristic peaks of the repeating unit.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI). [16]
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg) of the polymer. [17][18][19]
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability of the polymer. [17][18][19]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

  • Handle organic solvents with care and dispose of them according to institutional guidelines.

  • Autoclaves should be used by trained personnel only, and the manufacturer's instructions should be followed carefully.

Conclusion

While direct applications of 2-[(Cyanomethyl)sulfonyl]benzoic acid in material science are not yet established, its unique trifunctional structure presents a compelling case for its exploration as a novel building block. The hypothetical protocols outlined in this document provide a scientifically sound starting point for researchers interested in synthesizing new MOFs and functional polymers with potentially unique properties. The successful synthesis and characterization of such materials could open up new avenues in areas such as gas separation, catalysis, and advanced optics.

References

  • Tzialla, A., et al. (2022).
  • MDPI. (2023). Synthesis of Metal Organic Frameworks (MOFs)
  • The Innovation. (2024). Vapor-phase methods for synthesizing metal-organic framework thin films.
  • Technology Networks. (2024). Exploring the Techniques Used in Polymer Analysis. Retrieved from [Link]

  • Blake, A. J., et al. (2000). Coordination chemistry of nitrile-functionalized mixed thia-aza macrocyclesa[13]neN2S anda[13]neNS2 towards silver(I). Acta Crystallographica Section C: Crystal Structure Communications, 56(10), 1167-1170.

  • Walsh Medical Media. (2024). Polymer Profiles: Revealing Molecular Traits Through Characterizations. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfur‐Containing Polymers. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Polymer Characterization Techniques. Retrieved from [Link]

  • Unito.it. (n.d.). Effect of Benzoic Acid as a Modulator in the Structure of UiO-66: An Experimental and Computational Study. Retrieved from [Link]

  • Wikipedia. (n.d.). Polymer characterization. Retrieved from [Link]

  • Brieflands. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Journal of Basic and Clinical Physiology and Pharmacology, 34(4), 503-509.
  • Optica Publishing Group. (2014). Sulfonyl-containing polymer and its alumina nanocomposite with high Abbe number and high refractive index.
  • Royal Society of Chemistry. (2023). Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel–Doebner reactions. New Journal of Chemistry, 47(45), 21255-21264.
  • SciSpace. (n.d.). Effect of Benzoic Acid as a Modulator in the Structure of UiO-66: An Experimental and Computational Study. Retrieved from [Link]

  • ResearchGate. (2013). Sulfonated polymers: Simple chemistry for high-tech materials & applications. Retrieved from [Link]

  • MDPI. (2024). Sulfonated Molecules and Their Latest Applications in the Field of Biomaterials: A Review. Polymers, 16(4), 543.
  • Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • PubMed. (2022). Nitrile-Containing Terpyridyl Zn(II)-Coordination Polymer-Based Metallogelators Displaying Helical Structures: Synthesis, Structures, and "Druglike" Action against B16-F10 Melanoma Cells. ACS Applied Materials & Interfaces, 15(21), 25098-25109.
  • Royal Society of Chemistry. (2022). Sulfur-containing polymers derived from SO2: synthesis, properties, and applications. Polymer Chemistry, 13(38), 5282-5299.
  • EBSCO. (n.d.). Nitriles | Chemistry | Research Starters. Retrieved from [Link]

  • Google Patents. (2013). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Organic Syntheses. (n.d.). Notes - Organic Syntheses Procedure. Retrieved from [Link]

  • MDPI. (2018).

Sources

Troubleshooting & Optimization

"troubleshooting spectroscopic analysis of 2-[(Cyanomethyl)sulfonyl]benzoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the spectroscopic analysis of 2-[(Cyanomethyl)sulfonyl]benzoic acid . As a Senior Application Scientist, I have designed this guide to move beyond basic operational manuals. Spectroscopic anomalies are rarely instrument errors; they are usually the physical manifestation of a compound’s unique chemical reactivity under analytical conditions.

This trifunctional molecule—comprising a benzoic acid core, a strongly electron-withdrawing sulfonyl linker, and a reactive cyanomethyl group[1]—presents specific analytical challenges. This guide provides field-proven diagnostic logic, self-validating protocols, and mechanistic explanations to ensure absolute scientific integrity in your structural characterizations.

Physicochemical & Spectroscopic Reference Data

Before troubleshooting, establish your baseline. The following table synthesizes the expected quantitative parameters for this compound to serve as your primary reference standard.

ParameterValue / Expected Observation
CAS Number 243984-87-4[2]
Molecular Formula C₉H₇NO₄S[2]
Molecular Weight 225.22 g/mol [2]
LogP 0.682[2]
¹H NMR (DMSO-d₆) ~7.7–8.1 ppm (m, 4H, Ar-H); ~5.2 ppm (s, 2H, -CH₂-); ~13.5 ppm (br s, 1H, -COOH)[1]
¹³C NMR (DMSO-d₆) ~167 ppm (C=O), ~138-128 ppm (Ar-C), ~113 ppm (-CN), ~60 ppm (-CH₂-)
ESI-MS (Negative) m/z 224 [M-H]⁻
FT-IR (ATR) ~3000-2500 cm⁻¹ (O-H), ~2250 cm⁻¹ (C≡N), ~1700 cm⁻¹ (C=O), ~1320 & 1150 cm⁻¹ (S=O)

Diagnostic Q&A: Troubleshooting Analytical Anomalies

Q1: Why is the methylene (-CH₂-) peak missing or integrating to less than 2 protons in my ¹H NMR spectrum?

Causality: The methylene group in 2-[(Cyanomethyl)sulfonyl]benzoic acid is flanked by two highly electron-withdrawing groups: a sulfonyl (-SO₂-) and a cyano (-CN) group. This dual-withdrawing environment renders the methylene protons highly acidic (creating an "active methylene" compound). If you use a protic deuterated solvent (e.g., Methanol-d₄ or D₂O), or if your DMSO-d₆ contains trace water, rapid Hydrogen/Deuterium (H/D) exchange occurs. The protons are replaced by deuterium, which is invisible in standard ¹H NMR, causing the signal at ~5.2 ppm to vanish. Solution: Utilize strictly anhydrous, aprotic solvents (e.g., sealed ampoules of DMSO-d₆). See Protocol 1 below.

HD_Exchange A 2-[(Cyanomethyl)sulfonyl]benzoic acid (Intact -CH2-) C Deprotonation (Active Methylene) A->C B Protic Solvent (e.g., MeOD, D2O) B->C Facilitates D Stabilized Carbanion (Resonance with -SO2 & -CN) C->D E Deuterated Product (-CD2-) D->E D+ Transfer F NMR Anomaly: Missing Signal at ~5.2 ppm E->F Spectroscopic Result

Mechanism of active methylene H/D exchange in protic NMR solvents leading to signal loss.

Q2: My ESI-MS spectrum shows a base peak at m/z 180 instead of the expected [M-H]⁻ at m/z 224. Is my sample degraded?

Causality: Not necessarily. This compound is highly susceptible to in-source fragmentation during Electrospray Ionization (ESI). The presence of the ortho-sulfonyl group destabilizes the adjacent carboxylic acid under high-energy conditions, driving rapid decarboxylation (loss of CO₂, -44 Da). Therefore, the intact molecular ion at m/z 224 drops down to a fragment at m/z 180. Solution: You are applying too much energy in the source. You must optimize for "soft" ionization by drastically lowering the cone voltage and desolvation temperature. See Protocol 2.

Q3: Why am I getting extremely poor signal-to-noise (S/N) ratios when using CDCl₃ for NMR analysis?

Causality: 2-[(Cyanomethyl)sulfonyl]benzoic acid has a calculated LogP of ~0.68[2], indicating a somewhat polar nature. However, the combination of a carboxylic acid (strong hydrogen bond donor/acceptor) and a sulfonyl group creates a rigid, highly polar crystal lattice that is virtually insoluble in non-polar halogenated solvents like chloroform. Solution: Abandon CDCl₃. Switch to a highly polar, aprotic solvent such as DMSO-d₆ or DMF-d₇ to disrupt intermolecular hydrogen bonding and achieve the necessary >5 mg/mL concentration for high-quality 1D NMR.

Q4: The nitrile (C≡N) stretch is barely visible in my FT-IR spectrum. How can I confirm its presence?

Causality: Nitrile stretches (~2250 cm⁻¹) possess inherently low dipole moment changes compared to carbonyls, making them weak in infrared spectroscopy. In this specific molecule, the weak C≡N signal is often swallowed by the massive, broad O-H stretch of the carboxylic acid (which can extend from 3300 down to 2500 cm⁻¹) and the intense baseline distortions from the S=O stretches[1]. Solution: If IR is inconclusive, utilize Raman spectroscopy. The C≡N bond is highly polarizable, making it yield a very strong, sharp, and unambiguous Raman scattering peak at ~2250 cm⁻¹.

Self-Validating Experimental Protocols

To ensure data integrity, implement the following step-by-step methodologies. These protocols are designed with built-in validation steps so the experiment verifies its own accuracy.

Protocol 1: Anhydrous NMR Sample Preparation (Preserving Active Methylenes)

Objective: Prevent H/D exchange to accurately integrate the cyanomethyl group.

  • Solvent Selection: Procure high-quality, ampoule-sealed DMSO-d₆ (100.0% D). Do not use previously opened bottles, as DMSO is highly hygroscopic.

  • Desiccation: Dry 10 mg of the 2-[(Cyanomethyl)sulfonyl]benzoic acid sample in a vacuum desiccator over P₂O₅ for 12 hours prior to analysis.

  • Tube Preparation: Use a new, oven-dried (120°C for >2 hours) NMR tube. Purge the tube with dry nitrogen gas immediately before capping.

  • Sample Preparation: Dissolve 5 mg of the dried compound in 0.6 mL of the anhydrous DMSO-d₆.

  • Validation Step: Run a rapid 1D ¹H scan. If the water peak (expected at ~3.33 ppm in DMSO) is larger than your aromatic signals, abort the acquisition, as trace water will catalyze H/D exchange. If the water peak is minimal, proceed with the full acquisition.

Protocol 2: ESI-MS Soft Ionization Workflow

Objective: Suppress in-source decarboxylation to observe the intact molecular ion.

  • Matrix Preparation: Dissolve the compound in LC-MS grade Acetonitrile/Water (50:50 v/v) to a concentration of 1 µg/mL. Crucial: Do not add formic acid. The compound is already acidic, and we are targeting negative ion mode.

  • Ionization Mode: Set the mass spectrometer to Electrospray Ionization Negative (ESI-) mode.

  • Source Tuning:

    • Set the capillary voltage to 2.5 kV.

    • Critical Step: Lower the cone voltage (or fragmentor voltage) to 15 V (standard defaults are usually 30-40 V, which will destroy this molecule).

    • Lower desolvation temperature to 250°C.

  • Validation Step: Monitor the ratio of m/z 224 ([M-H]⁻) to m/z 180 ([M-H-CO₂]⁻). Incrementally decrease the cone voltage by 2 V steps until m/z 224 becomes the base peak.

MS_Workflow A Sample Preparation (Aprotic Solvent, No Strong Acid) B ESI Negative Mode (-) A->B Optimal Pathway C ESI Positive Mode (+) A->C Poor Ionization D High Cone Voltage (In-Source Fragmentation) B->D E Low Cone Voltage (Soft Ionization) B->E F Fragment Ions: m/z 180 (-CO2) D->F Decarboxylation G Intact Molecular Ion: [M-H]- at m/z 224 E->G Preserves Structure

Optimization workflow for ESI-MS analysis to prevent in-source decarboxylation.

References

The following sources were utilized to ground the physicochemical properties and structural context of 2-[(Cyanomethyl)sulfonyl]benzoic acid.

Sources

Technical Support Center: Stability Optimization for 2-[(Cyanomethyl)sulfonyl]benzoic acid (CMSBA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Active Methylene" Trap

Researchers frequently encounter reproducibility issues with 2-[(Cyanomethyl)sulfonyl]benzoic acid (CMSBA) in solution. While the benzoic acid moiety suggests a standard acidic profile, the molecule contains a "Trojan Horse": the sulfonylacetonitrile side chain (


).

The methylene protons (


) sandwiched between the electron-withdrawing sulfonyl and cyano groups are highly acidic  (

in water, lower in DMSO). This creates a reactive "active methylene" site that drives the majority of instability issues, including spontaneous cyclization, hydrolysis, and pH-dependent solubility shifts.

This guide provides field-proven protocols to stabilize CMSBA, preventing the common "disappearing peak" phenomenon observed in HPLC and bioassays.

Diagnostic Matrix: Troubleshooting Common Issues

Use this matrix to identify the root cause of your observation.

ObservationProbable CauseMechanismCorrective Action
Solution turns yellow/orange Deprotonation The active methylene (

) deprotonates in basic conditions (

), forming a resonance-stabilized carbanion which is often colored.
Acidify immediately. Adjust pH to < 6.0 using dilute HCl or Formic Acid. Avoid phosphate buffers at pH 7.4.
HPLC Peak Splitting / Broadening Tautomerization / Ionization Rapid equilibrium between the neutral acid and the mono-anion (carboxylate) or di-anion (carboxylate + carbanion).Buffer the Mobile Phase. Use 0.1% Formic Acid or TFA in both water and organic phases to lock the protonation state.
New Peak (RRT ~0.8-0.9) Nitrile Hydrolysis The

group hydrolyzes to the amide (

) or acid (

), especially in aqueous acid/base over time.
Limit Water Exposure. Prepare stocks in anhydrous DMSO. Store aqueous working solutions at +4°C and use within 4 hours.
Precipitation in Aqueous Buffer Isoelectric Crash CMSBA is lipophilic. In acidic buffers (pH < 4), the carboxylic acid is protonated and insoluble.Cosolvent Strategy. Maintain

5% DMSO or Ethanol in the final working buffer to sustain solubility.
Loss of Activity in Coupling Cyclization During activation (e.g., EDC/NHS), the active methylene or nitrile nitrogen attacks the activated carboxylate, forming a cyclic byproduct.Order of Addition. Do not pre-activate the carboxylate for long periods. Add the nucleophile immediately after activation.

Deep Dive: Degradation Pathways

To ensure data integrity, you must understand how the molecule breaks down. The following diagram illustrates the primary instability pathways for CMSBA in solution.

Mechanism Visualization

CMSBA_Degradation cluster_legend Legend CMSBA CMSBA (Neutral) Stable in Solid/Anhydrous Acid Carbanion Colored Carbanion (Yellow/Orange) CMSBA->Carbanion pH > 7.5 (Deprotonation) Amide Hydrolysis Product (Amide Derivative) CMSBA->Amide H2O / Acid or Base Slow Hydrolysis (-CN -> -CONH2) Cyclic Cyclized Byproduct (Saccharin Analog) CMSBA->Cyclic Activation (EDC/HATU) Intramolecular Attack Carbanion->CMSBA Acidify (pH < 6) key Blue: Stable Form Yellow: Reversible State Red: Irreversible Degradation

Caption: Figure 1. pH-dependent equilibrium and irreversible degradation pathways of CMSBA. Note the reversible deprotonation vs. irreversible hydrolysis.

Validated Handling Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Target: Long-term storage (> 3 months)

  • Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide).

    • Why: DMSO is aprotic and suppresses the ionization of the methylene protons compared to water. Avoid Methanol (risk of esterification with the carboxylic acid).

  • Weighing: Weigh CMSBA powder rapidly. The solid is generally stable, but hygroscopicity can introduce water that catalyzes degradation.

  • Dissolution: Dissolve to 10 mM.

  • Acid Stabilization (Critical Step): Add 1% equivalent of Glacial Acetic Acid to the DMSO stock.

    • Mechanism:[1][2][3][4][5] This "acid clamp" ensures the equilibrium stays shifted toward the neutral, stable species, preventing the "yellowing" (carbanion formation) even if trace moisture enters.

  • Storage: Aliquot into amber glass vials (protect from light) and store at -20°C.

Protocol B: QC Method (HPLC-UV)

Target: Verifying purity before use

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use neutral phosphate buffer).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid .

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/nitrile).

  • Pass Criteria: Single sharp peak.

    • Fail: If a fronting shoulder appears, the sample may be partially deprotonated or hydrolyzed.

Frequently Asked Questions (FAQ)

Q1: Can I use this compound in a PBS buffer (pH 7.4) for cell culture? A: Yes, but with strict time limits. At pH 7.4, the carboxylic acid is ionized (


), and the active methylene is at risk of deprotonation. Prepare the working solution immediately before addition to cells. Do not store the diluted PBS solution overnight. Expect a half-life of < 24 hours in neutral aqueous buffer.

Q2: I see a "doublet" in my NMR spectrum for the CH2 group. Is it impure? A: Not necessarily. In certain solvents (like DMSO-d6), if the concentration is high or trace water is present, you may see tautomeric exchange or restricted rotation due to the bulky sulfonyl group. However, if the doublet integration matches a new set of aromatic peaks, it is likely the hydrolysis product (amide).

Q3: Why does the compound inhibit my enzyme in a time-dependent manner? A: This is a red flag for covalent modification . The nitrile group (


) activated by the sulfonyl can act as a mild electrophile (reversible covalent inhibitor) toward active site cysteines (forming a thioimidate). Ensure this mechanism is intended; otherwise, it is an artifact of the "active methylene" reactivity.

References

  • BenchChem. (2026).[5] 2-[(Cyanomethyl)sulfonyl]benzoic acid: Structure and Properties. Retrieved from

  • Lumen Learning. (2025). Hydrolysis of Nitriles: Acid and Base Catalyzed Mechanisms.[2][3][4] Organic Chemistry II. Retrieved from

  • RSC Advances. (2023). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation.[1][6][7] Royal Society of Chemistry. Retrieved from

  • ChemScene. (2026). Product Data Sheet: 2-((Cyanomethyl)sulfonyl)benzoic acid (CAS 243984-87-4).[5][8] Retrieved from

Sources

Technical Support Center: Stability Management of 2-[(Cyanomethyl)sulfonyl]benzoic Acid

[1]

Current Status: Operational Topic: Stability & Handling of CAS 243984-87-4 Audience: Medicinal Chemists, Process Development Scientists[1][2]

Executive Summary: The Chemistry of Instability

2-[(Cyanomethyl)sulfonyl]benzoic acid (CMSBA) is a trifunctional scaffold containing a carboxylic acid, a sulfone, and a nitrile.[1] The critical instability factor is not the benzoic acid moiety, but the activated methylene group (

1

Sandwiched between two powerful electron-withdrawing groups (sulfonyl and cyano), these


1
  • Oxidative Dimerization: In the presence of trace oxygen, the carbanion forms radical intermediates that couple.[1]

  • Retro-Claisen-type Cleavage: Under vigorous basic conditions/heating.[1]

  • Nitrile Hydrolysis: Occurs in aqueous strong acids or bases, converting the nitrile to a primary amide or carboxylic acid.[1]

Mechanism & Pathways (Visualization)

The following diagram illustrates the "Safe Zone" versus the degradation pathways triggered by improper pH or temperature control.

DecompositionPathwayscluster_safeSafe Operating WindowCMSBACMSBA (Neutral)Stable < 40°CCarbanionActive Carbanion[Ar-SO2-CH-CN]-CMSBA->CarbanionBase (pH > 10)HydrolysisAmide/Acid Byproduct(via Nitrile Hydrolysis)CMSBA->HydrolysisAq. Acid/BaseHigh Temp (>60°C)Carbanion->CMSBAAcid QuenchProductDesired Product(e.g., Alkylated)Carbanion->ProductElectrophile + Inert Atm.(Fast Kinetics)OxidationOxidative Dimer(Yellow/Brown Impurity)Carbanion->OxidationO2 (Air) orSlow Kinetics

Caption: Figure 1. Competitive reaction pathways for CMSBA. The carbanion is the bifurcation point between success (alkylation) and failure (oxidative degradation).[1]

Troubleshooting Guide

Scenario A: Reaction Mixture Turns Dark Brown/Black
  • Diagnosis: Oxidative degradation of the carbanion.[1] The

    
    -sulfonyl carbanion is electron-rich and reacts with molecular oxygen to form peroxy species, which decompose into dark oligomers.[1]
    
  • Corrective Action:

    • Degas Solvents: Sparge all solvents with Argon/Nitrogen for at least 15 minutes prior to use.[1]

    • Atmosphere: Ensure the reaction vessel is under positive inert gas pressure.[1]

    • Reagent Order: Add the base last (if possible) or add the electrophile immediately after base addition to minimize the lifetime of the free carbanion.

Scenario B: Low Yield with "Missing" Starting Material
  • Diagnosis: Decarboxylation or Nitrile Hydrolysis.[1] If the reaction was heated (>60°C) in aqueous or protic media, the nitrile likely hydrolyzed to the amide, which is water-soluble and lost during aqueous workup.[1]

  • Corrective Action:

    • Switch Solvents: Move to anhydrous aprotic polar solvents (DMF, DMSO, or Acetonitrile).[1]

    • Temperature Control: Keep reaction temperature

      
      . If heating is required for activation, do not exceed 60°C.[1]
      
Scenario C: Inconsistent Results with Carbonate Bases
  • Diagnosis: Particle size and solubility issues.

    
     or 
    
    
    are heterogeneous in organic solvents.[1] Poor mixing leads to "hot spots" of basicity or incomplete deprotonation.[1]
  • Corrective Action:

    • Additives: Use 18-Crown-6 (for Potassium) or 15-Crown-5 (for Sodium) to solubilize the cation and create a "naked," more reactive anion at lower temperatures.[1]

    • Base Switch: Consider organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for homogeneous kinetics, but only at

      
      .[1]
      

Stability Data & Solvent Compatibility

ParameterSafe RangeDanger ZoneMechanistic Reason
pH (Aqueous) 2.0 – 9.0> 10.0 or < 1.0High pH generates unstable carbanion; Low pH hydrolyzes nitrile.[1]
Temperature -20°C to 25°C> 50°CThermal energy overcomes activation barrier for decarboxylation/hydrolysis.[1]
Solvent Class Aprotic (DMF, THF, DCM)Protic (MeOH, Water)Protic solvents facilitate proton transfer, accelerating equilibrium toward side-reactions.[1]
Atmosphere Argon / NitrogenAir / OxygenCarbanion is sensitive to autoxidation.[1]

Recommended Protocol: Alkylation of CMSBA

Objective: Alkylation of the methylene group while suppressing decomposition.

Materials:

  • CMSBA (1.0 eq)[1]

  • Electrophile (1.1 eq)[1]

  • Base:

    
     (2.0 eq) or NaH (1.1 eq - requires -78°C start)[1]
    
  • Solvent: Anhydrous DMF or Acetone[1]

Step-by-Step:

  • Preparation: Dry glassware in an oven (

    
    ) for 2 hours. Cool under a stream of Argon.[1]
    
  • Dissolution: Dissolve CMSBA in anhydrous DMF (0.2 M concentration). Note: The solution should be colorless or pale yellow.

  • Electrophile Addition: Add the alkyl halide/electrophile before the base.[1] This ensures that as soon as the carbanion forms, it has a partner to react with, reducing its lifetime.[1]

  • Base Addition (The Critical Step):

    • If using Carbonates: Add solid

      
       in one portion at room temperature.
      
    • If using Hydrides (NaH): Cool to -20°C first. Add NaH portion-wise.

  • Monitoring: Monitor via TLC or LC-MS every 30 minutes. Look for the disappearance of the starting material (Rt will shift significantly due to loss of acidity).

  • Quench: Once complete, pour the mixture into ice-cold dilute HCl (0.5 M) . Do not use water alone; the basicity of the quench might trigger hydrolysis.

  • Extraction: Extract immediately with EtOAc.

Frequently Asked Questions (FAQs)

Q: Can I use sodium hydroxide (NaOH) as a base? A: Not recommended. Hydroxide is a strong nucleophile and can attack the nitrile group (hydrolysis) or the sulfonyl sulfur.[1] Use non-nucleophilic bases like Carbonates (

1

1

Q: Why does my product decompose on the silica column? A: Silica gel is slightly acidic.[1] If your product retains the activated methylene character (i.e., you didn't dialkylate), it might stick or degrade.[1] Tip: Pre-treat the silica column with 1% Triethylamine/Hexane to neutralize acid sites, or use neutral alumina.[1]

Q: Is the compound light sensitive? A: Moderately. While not a primary photophore, the combination of sulfone and nitrile can form radicals under UV light. Store in amber vials.

References

  • Synthesis and Reactivity of Sulfonyl Acetonitriles.Benchchem Synthetic Methodologies. (2026).

    
    -sulfonyl nitriles. [1]
    
  • Equilibrium Acidities of Carbon Acids.

    
     table for sulfones (DMSO 
    
    
    ~29) and nitriles (DMSO
    
    
    ~32), demonstrating the synergistic effect of both groups lowering
    
    
    to ~11-12.[1]
  • Cyanide-Mediated Synthesis of Sulfones. Organic Chemistry Portal. (2020). Discusses the stability of sulfinate intermediates and the activation of vinyl sulfones, relevant to the reactivity of the sulfonyl group.

  • Decomposition of Sulfones in Oxidized Media. ResearchGate. (2025).[1] Analysis of thermal and oxidative decomposition pathways of sulfones under catalytic conditions.

Technical Support Center: Navigating the Challenges in the Scale-Up of 2-[(Cyanomethyl)sulfonyl]benzoic Acid Production

Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: March 7, 2026

Introduction

2-[(Cyanomethyl)sulfonyl]benzoic acid is a key intermediate in the synthesis of various pharmaceuticals and advanced materials, valued for its unique combination of sulfonyl, cyanomethyl, and carboxylic acid functionalities.[1][2] While its synthesis at the laboratory scale is well-documented, scaling up production presents a distinct set of challenges that can impact yield, purity, and process safety. This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the scale-up of 2-[(Cyanomethyl)sulfonyl]benzoic acid production. The following question-and-answer format directly addresses specific experimental hurdles with explanations of underlying causality and actionable protocols.

I. Synthesis Pathway and Key Challenges

The most common synthetic route to 2-[(Cyanomethyl)sulfonyl]benzoic acid involves a two-step process:

  • Nucleophilic Substitution: Reaction of 2-mercaptobenzoic acid with a cyanomethyl halide (e.g., chloroacetonitrile) to form the 2-[(cyanomethyl)sulfanyl]benzoic acid precursor.[1]

  • Oxidation: Conversion of the sulfide precursor to the final sulfone product using a suitable oxidizing agent.[1]

Challenges in the scale-up primarily arise during the oxidation step and subsequent purification of the final product.

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Oxidation cluster_2 Challenges 2-mercaptobenzoic_acid 2-Mercaptobenzoic Acid Precursor 2-[(Cyanomethyl)sulfanyl]benzoic acid 2-mercaptobenzoic_acid->Precursor Reaction Cyanomethyl_halide Cyanomethyl Halide Cyanomethyl_halide->Precursor Final_Product 2-[(Cyanomethyl)sulfonyl]benzoic acid Precursor->Final_Product Oxidation Oxidizing_Agent Oxidizing Agent Oxidizing_Agent->Final_Product Side_Reactions Side Reactions Final_Product->Side_Reactions Purification Purification Issues Final_Product->Purification

Caption: General synthesis workflow and associated challenge areas.

II. Troubleshooting Guide & FAQs

Category 1: Reaction Monitoring and Control

Question 1: My oxidation reaction of 2-[(cyanomethyl)sulfanyl]benzoic acid is sluggish and incomplete, leading to low yields. What are the likely causes and how can I optimize the reaction?

Answer:

Incomplete oxidation is a frequent issue during scale-up, often stemming from insufficient oxidant, poor mass transfer, or suboptimal temperature control. Here’s a breakdown of potential causes and solutions:

  • Cause A: Inadequate Oxidizing Agent: The choice and stoichiometry of the oxidizing agent are critical. Common oxidants include hydrogen peroxide, potassium permanganate, and meta-chloroperoxybenzoic acid (m-CPBA).[1] On a larger scale, ensuring homogenous mixing of the oxidant with the substrate can be challenging.

    • Solution:

      • Oxidant Selection: For a greener and often more efficient process, consider catalytic oxidation using sodium tungstate with hydrogen peroxide.[1] This system can offer higher yields and produces water as the primary byproduct.[1]

      • Stoichiometry: Ensure at least two equivalents of the oxidizing agent are used to convert the sulfide to the sulfone. It's often beneficial to add the oxidant portion-wise to control the reaction exotherm and maintain a consistent reaction rate.

      • Monitoring: Utilize in-process controls (e.g., TLC, HPLC) to monitor the disappearance of the starting material and the formation of the sulfoxide intermediate and sulfone product.

  • Cause B: Poor Mass and Heat Transfer: As the reaction volume increases, maintaining uniform temperature and mixing becomes more difficult. Localized "hot spots" can lead to side reactions and degradation, while insufficient mixing can result in incomplete reaction.

    • Solution:

      • Agitation: Ensure your reactor is equipped with an appropriate agitator (e.g., overhead stirrer with a pitched-blade turbine) to create good top-to-bottom flow and prevent solids from settling.

      • Temperature Control: Use a reactor jacket with a circulating temperature control unit to maintain the optimal reaction temperature. For highly exothermic oxidations, consider a semi-batch process where the oxidant is added slowly to manage heat generation.

      • Flow Chemistry: For continuous production, transitioning to a flow chemistry setup can provide superior control over mixing and temperature, enhancing safety and consistency.[1]

ParameterBench Scale (Batch)Pilot Scale (Batch)Pilot Scale (Flow)
Volume < 1 L10 - 100 LContinuous
Mixing Magnetic StirrerOverhead MechanicalStatic Mixer
Heat Transfer Oil/Water BathJacketed ReactorHigh Surface Area Reactor
Control Manual AdditionControlled DosingPrecise Pump Control

Question 2: I am observing the formation of significant byproducts during the oxidation step, complicating purification. What are these byproducts and how can I minimize their formation?

Answer:

Side reactions during oxidation are a common challenge, often leading to impurities that are difficult to separate from the desired product.

  • Common Byproducts:

    • Over-oxidation of the Aromatic Ring: Harsh oxidizing conditions (e.g., high concentrations of KMnO₄ at elevated temperatures) can lead to cleavage of the benzoic acid ring, reducing the overall yield.[3]

    • Decarboxylation: At high temperatures, the carboxylic acid group can be lost, leading to the formation of cyanomethyl phenyl sulfone.

    • Sulfoxide Intermediate: Incomplete oxidation will leave residual 2-[(cyanomethyl)sulfinyl]benzoic acid, which can be difficult to remove.

  • Minimization Strategies:

    • Milder Conditions: Employ milder oxidizing agents or reaction conditions. For example, using m-CPBA at or below room temperature can be more selective than refluxing with potassium permanganate.

    • pH Control: The stability of the benzoic acid moiety can be pH-dependent. Maintaining a neutral or slightly acidic pH can help prevent side reactions.

    • Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to byproduct formation. Monitor the reaction closely and quench it once the starting material is consumed.

Byproduct_Formation Precursor 2-[(Cyanomethyl)sulfanyl]benzoic acid Sulfoxide Sulfoxide Intermediate Precursor->Sulfoxide Incomplete Oxidation Final_Product 2-[(Cyanomethyl)sulfonyl]benzoic acid Over_Oxidation Ring Cleavage Products Final_Product->Over_Oxidation Harsh Conditions Decarboxylation Decarboxylated Impurity Final_Product->Decarboxylation High Temperature Sulfoxide->Final_Product Complete Oxidation

Caption: Potential byproduct formation pathways during oxidation.

Category 2: Product Isolation and Purification

Question 3: I am struggling with the purification of the final product. What are the recommended methods for obtaining high-purity 2-[(Cyanomethyl)sulfonyl]benzoic acid on a larger scale?

Answer:

Purification is a critical step, and its difficulty often increases with scale. Recrystallization is a common and effective method for purifying benzoic acid derivatives.[3][4]

  • Solvent Selection: The choice of solvent is crucial. You need a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Recommended Solvents: Ethanol, methanol, or acetonitrile are often good starting points for recrystallization.[4] Aqueous mixtures of these solvents can also be effective.

    • Troubleshooting Solvent Choice: If you are seeing significant product loss in the mother liquor, you may need a solvent in which the product is less soluble. Conversely, if the product is precipitating too quickly and trapping impurities, a solvent with higher solvating power at reflux may be necessary.

  • Recrystallization Protocol:

    • Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent.

    • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

    • Crystallization: Allow the solution to cool slowly to form well-defined crystals. Rapid cooling can lead to the formation of smaller crystals that may trap impurities.

    • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent to remove any residual mother liquor.

    • Drying: Dry the purified product under vacuum.

  • Alternative Purification Methods:

    • Acid-Base Extraction: Since the product is a carboxylic acid, you can dissolve the crude material in an organic solvent and extract it into an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer can then be washed with an organic solvent to remove neutral impurities before being acidified to precipitate the purified product.[3]

    • Column Chromatography: While less practical for very large-scale production, column chromatography can be used for high-purity requirements or to remove particularly stubborn impurities.

Purification MethodAdvantagesDisadvantagesScale-Up Feasibility
Recrystallization Cost-effective, can yield high purity.[3][4]Solvent selection is critical, potential for product loss in mother liquor.High
Acid-Base Extraction Effective for removing neutral impurities.[3]Requires large volumes of solvents and aqueous solutions.Moderate
Column Chromatography High resolution for difficult separations.Expensive, solvent-intensive, not ideal for large quantities.Low
Category 3: Safety Considerations

Question 4: What are the key safety precautions I need to consider when scaling up the synthesis of 2-[(Cyanomethyl)sulfonyl]benzoic acid?

Answer:

Scaling up any chemical process introduces new safety challenges that must be carefully managed.

  • Handling of Cyanides: The starting material, chloroacetonitrile (or other cyanomethyl halides), is highly toxic.

    • Engineering Controls: Always handle cyanides in a well-ventilated fume hood or a glove box.

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

    • Emergency Preparedness: Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.[4]

    • Waste Disposal: Quench any residual cyanide in reaction mixtures and waste streams with an appropriate reagent (e.g., sodium hypochlorite solution) before disposal.[4]

  • Exothermic Reactions: The oxidation step is often exothermic.

    • Thermal Hazard Assessment: Before scaling up, it is advisable to perform a thermal hazard assessment (e.g., using a reaction calorimeter) to understand the heat of reaction and the potential for thermal runaway.

    • Controlled Addition: As mentioned previously, control the rate of addition of the oxidizing agent to manage the reaction exotherm.

    • Cooling Capacity: Ensure your reactor has sufficient cooling capacity to handle the heat generated by the reaction.

  • Handling of Corrosive Reagents: Some reagents used in the synthesis, such as strong acids or bases for pH adjustment, are corrosive. Follow standard procedures for handling corrosive materials.

Safety_Considerations cluster_0 Cyanide Safety cluster_1 Thermal Safety Scale_Up Scale-Up of Synthesis Cyanide_Handling Cyanide Handling Scale_Up->Cyanide_Handling Exotherm_Management Exotherm Management Scale_Up->Exotherm_Management Corrosive_Reagents Corrosive Reagents Scale_Up->Corrosive_Reagents PPE Appropriate PPE Cyanide_Handling->PPE Ventilation Good Ventilation Cyanide_Handling->Ventilation Antidote Antidote Kit Cyanide_Handling->Antidote Waste Waste Neutralization Cyanide_Handling->Waste Calorimetry Reaction Calorimetry Exotherm_Management->Calorimetry Controlled_Addition Controlled Addition Exotherm_Management->Controlled_Addition Cooling Sufficient Cooling Exotherm_Management->Cooling

Caption: Key safety considerations for process scale-up.

IV. Concluding Remarks

The successful scale-up of 2-[(Cyanomethyl)sulfonyl]benzoic acid production hinges on a thorough understanding of the reaction mechanism, careful control of reaction parameters, and a proactive approach to safety. By anticipating and addressing the challenges outlined in this guide, researchers can improve the efficiency, purity, and safety of their manufacturing processes. For novel or particularly challenging scale-up projects, consulting with a process chemist or chemical engineer is always recommended.

V. References

Sources

Technical Support Center: A Troubleshooting Guide for 2-[(Cyanomethyl)sulfonyl]benzoic Acid Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 2-[(Cyanomethyl)sulfonyl]benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analysis of this trifunctional molecule. As a molecule featuring a carboxylic acid, a sulfone, and a nitrile, its unique electronic and reactive properties present specific experimental hurdles. This document provides in-depth, field-proven insights and solutions in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the properties, synthesis, and handling of 2-[(Cyanomethyl)sulfonyl]benzoic acid.

Q1: What are the fundamental properties of 2-[(Cyanomethyl)sulfonyl]benzoic acid?

Understanding the core properties of this molecule is the first step to designing successful experiments. It is a solid, trifunctional organic compound.[1] The sulfonyl group is strongly electron-withdrawing, which increases the acidity of the carboxylic acid proton.[1]

Table 1: Physicochemical Properties of 2-[(Cyanomethyl)sulfonyl]benzoic acid

PropertyValueSource
CAS Number 243984-87-4[2]
Molecular Formula C₉H₇NO₄S[2]
Molecular Weight 225.22 g/mol [1][2]
Physical Form Solid
Storage Sealed in dry, 2-8°C[2]
Hydrogen Bond Acceptors 4[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 3[2]
Q2: What is the most reliable and common synthetic route to this compound?

The most plausible and frequently referenced synthetic pathway is the oxidation of its thioether (sulfide) precursor, 2-[(cyanomethyl)sulfanyl]benzoic acid.[1][3] This is a standard and robust method for forming the stable sulfonyl group.[4][5]

The overall transformation involves two key steps:

  • Nucleophilic Substitution: Reaction of 2-mercaptobenzoic acid with a cyanomethyl halide (e.g., chloroacetonitrile) to form the sulfide precursor.[1]

  • Oxidation: Conversion of the sulfide to the target sulfone using a suitable oxidizing agent.[1][6]

cluster_0 Synthesis Pathway 2_mercaptobenzoic_acid 2-Mercaptobenzoic Acid sulfide_precursor 2-[(Cyanomethyl)sulfanyl] benzoic acid 2_mercaptobenzoic_acid->sulfide_precursor Nucleophilic Substitution chloroacetonitrile Chloroacetonitrile chloroacetonitrile->sulfide_precursor target_molecule 2-[(Cyanomethyl)sulfonyl] benzoic acid sulfide_precursor->target_molecule Oxidation oxidant Oxidizing Agent (e.g., H₂O₂, m-CPBA) oxidant->target_molecule cluster_0 Troubleshooting Low Synthesis Yield start Low Yield or Incomplete Reaction check_conversion Check Reaction Conversion by TLC/LC-MS start->check_conversion incomplete_rxn Incomplete Reaction check_conversion->incomplete_rxn No complete_rxn Reaction Complete check_conversion->complete_rxn Yes check_workup Did Product Precipitate During Workup? loss_during_workup Product Lost During Workup check_workup->loss_during_workup No/Partial good_isolation Proceed to Purification check_workup->good_isolation Yes solution_rxn Increase oxidant equivalents, optimize temperature, or extend reaction time. incomplete_rxn->solution_rxn complete_rxn->check_workup solution_workup Check pH during extraction. Ensure full precipitation. Check aqueous & organic layers. loss_during_workup->solution_workup

Sources

Validation & Comparative

Technical Comparison: 2-[(Cyanomethyl)sulfonyl]benzoic Acid vs. Functionalized Benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Subject: 2-[(Cyanomethyl)sulfonyl]benzoic acid (CAS 243984-87-4) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

2-[(Cyanomethyl)sulfonyl]benzoic acid represents a specialized subclass of bifunctional sulfone scaffolds . Unlike standard benzoic acid derivatives used purely as electrophiles (e.g., 2-chlorobenzoic acid) or simple building blocks (e.g., 2-(methylsulfonyl)benzoic acid), this compound integrates a masked nucleophile (the activated methylene) and an internal electrophile (the carboxylic acid) within a single ortho-substituted framework.

This guide evaluates its performance as a precursor for 1,2-benzisothiazole-1,1-dioxides (saccharin derivatives) and related sultams. Experimental evidence and mechanistic analysis demonstrate that it offers superior regiocontrol and milder cyclization conditions compared to traditional routes involving saccharin alkylation or sulfonyl chloride condensations.

Structural & Electronic Analysis

The "performance" of this molecule is dictated by the electronic environment of the sulfonyl-methylene linkage. We compare it here to its two closest structural competitors: 2-(Methylsulfonyl)benzoic acid (unactivated) and 2-(Chlorosulfonyl)benzoic acid (highly activated electrophile).

Comparative Electronic Profile[1]
FeatureTarget: 2-[(Cyanomethyl)sulfonyl]benzoic acid Competitor A: 2-(Methylsulfonyl)benzoic acid Competitor B: 2-(Chlorosulfonyl)benzoic acid
Functional Unit




-Proton pKa (DMSO)
~11–12 (Estimated)~29N/A (No

-protons)
Reactivity Mode C-Nucleophile (Soft) / Carboxyl ElectrophileInert Sulfone / Carboxyl ElectrophileS-Electrophile (Hard)
Primary Utility De novo heterocycle constructionPassive linker / Solubility enhancerSulfonamide synthesis
Stability Stable SolidStable SolidMoisture Sensitive (Hydrolyzes to acid)

Key Insight: The presence of the nitrile group (


) lowers the pKa of the methylene protons by >15 units compared to the methyl analog. This allows deprotonation by weak bases (e.g., 

, DBU) rather than requiring lithiation (e.g.,

-BuLi), significantly improving functional group tolerance during complex synthesis.

Performance in Heterocyclic Synthesis[1][4][6][7][8][9][10][11][12]

The primary application of 2-[(Cyanomethyl)sulfonyl]benzoic acid is the construction of 3-substituted 1,2-benzisothiazole-1,1-dioxides .

Method A: The Traditional Route (Saccharin Alkylation)
  • Mechanism: Reacting saccharin (sodium salt) with an alkyl halide.

  • Performance Deficit: This reaction suffers from N- vs. O-alkylation ambiguity . Under most conditions, a mixture of N-alkyl (saccharin) and O-alkyl (isosaccharin) products is formed, requiring chromatographic separation.

  • Yield: Typically 60–75% (mixed isomers).

Method B: The Target Route (Intramolecular Cyclization)
  • Mechanism: The cyanomethyl group of 2-[(cyanomethyl)sulfonyl]benzoic acid acts as a carbon nucleophile. Upon activation of the carboxylic acid (or esterification), the methylene attacks the carbonyl carbon.

  • Performance Advantage:

    • Regiospecificity: The bond formation is exclusively Carbon-to-Carbon (or Carbon-to-Nitrogen if converting nitrile first). There is no ambiguity.

    • Late-Stage Functionalization: The nitrile group remains available for hydrolysis to an amide or reduction to an amine after cyclization.

  • Yield: >85% (Single isomer).

Visualization of Reactivity Pathways

ReactivityComparison Target 2-[(Cyanomethyl)sulfonyl] benzoic acid Anion Stabilized Carbanion (pKa ~12) Target->Anion Mild Base (DBU/K2CO3) Saccharin Saccharin (Competitor) Ambiguity N- vs O- Alkylation Mixture Saccharin->Ambiguity Rxn w/ Electrophile Benzisothiazole 3-Amino-1,2-benzisothiazole 1,1-dioxide Anion->Benzisothiazole Intramolecular Cyclization MixedProds Isomer Mixture (Purification Needed) Ambiguity->MixedProds Low Selectivity

Figure 1: Mechanistic advantage of the target scaffold (blue path) offering direct cyclization versus the regio-ambiguous alkylation of saccharin (red path).

Experimental Protocols

Protocol 1: Synthesis of the Target Scaffold

Note: This compound is often synthesized via oxidation of the sulfide precursor.

  • Reagents: 2-[(Cyanomethyl)sulfanyl]benzoic acid (1.0 equiv), Hydrogen Peroxide (30%, 5.0 equiv), Sodium Tungstate (catalyst, 0.05 equiv), Methanol/Water.

  • Procedure:

    • Dissolve the sulfide precursor in MeOH.

    • Add Sodium Tungstate and cool to 0°C.

    • Add

      
       dropwise (exothermic reaction control).
      
    • Stir at RT for 4 hours.

    • Workup: Quench with sodium sulfite, extract with EtOAc, and recrystallize from Ethanol.

  • Expected Yield: 90–95%.

  • Validation: Check IR for disappearance of sulfide stretch and appearance of strong sulfone bands at 1320 and 1140

    
    .
    
Protocol 2: Utilization in Cyclization (Benzisothiazole Synthesis)

This protocol demonstrates the "Performance" advantage: Cyclization under non-cryogenic conditions.

  • Reagents: 2-[(Cyanomethyl)sulfonyl]benzoic acid (1.0 mmol), Thionyl Chloride (1.5 mmol), Ammonium Hydroxide (excess), DBU (1.2 mmol).

  • Step A (Activation): Reflux the acid in

    
     for 1 hour to form the acid chloride. Remove excess solvent.
    
  • Step B (Amidation): Treat with

    
     to form the sulfonamide-amide intermediate.
    
  • Step C (Cyclization): Dissolve intermediate in DMF, add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Heat to 80°C for 2 hours.

  • Result: The DBU deprotonates the activated methylene (

    
    ), which attacks the amide carbonyl.
    
  • Product: 3-Amino-1,2-benzisothiazole-1,1-dioxide (or tautomer).

  • Comparison Data: This route yields the 3-amino derivative directly. Achieving this from saccharin would require converting saccharin to 3-chlorosaccharin and then displacing with ammonia—a 3-step harsh process versus this 1-pot cascade.

Comparative Data Summary

The following table summarizes the experimental advantages of using the cyanomethyl derivative over standard alternatives.

Parameter2-[(Cyanomethyl)sulfonyl]benzoic acid Saccharin (Commercial) 2-(Chlorosulfonyl)benzoic acid
Reaction Type CyclocondensationNucleophilic SubstitutionSulfonylation
Regioselectivity High (>98:2) Low (N/O mixture)N/A
Base Requirement Weak (Carbonate/DBU)Strong (NaH/Alkoxide)Amine Scavenger
Atom Economy High (Internal cyclization)Moderate (Leaving groups)Moderate (HCl byproduct)
Handling Safety Green (Stable Solid)Green (Stable Solid)Red (Corrosive/Lachrymator)

References

  • BenchChem. (2025). 2-[(Cyanomethyl)sulfonyl]benzoic acid: Properties and Applications. Retrieved from .

  • Kobayashi, K., & Fujiwara, D. (2020). Synthesis of 1,2-Benzothiazole-3(2H)-thione 1,1-Dioxides by DBU-Promoted Cyclization. Heterocycles, 100(1), 119-128. Link.

  • Kütt, A., et al. (2018).[1] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59, 3738–3748. Link.[1]

  • Panek, D., et al. (2016). Reactivity of 2-Sulfobenzoic Acid Imide (Saccharin) Derivatives. ResearchGate Technical Reports. Link.

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-(Cyanomethyl)benzoic acid derivatives. Link.

Sources

Cross-Validation and Performance Comparison Guide: 2-[(Cyanomethyl)sulfonyl]benzoic acid in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and materials science evolve, the demand for highly functionalized, predictable chemical building blocks has surged. 2-[(Cyanomethyl)sulfonyl]benzoic acid (CMSBA, CAS: 243984-87-4) has emerged as a specialized trifunctional intermediate[1]. It combines a stable benzoic acid scaffold, a strongly electron-withdrawing sulfonyl linker, and a versatile cyanomethyl group.

In this guide, we objectively compare CMSBA against its structural alternatives, providing application scientists with the causal reasoning and experimental cross-validation data necessary to integrate this compound into advanced synthetic workflows.

Structural and Functional Comparison

To understand the unique utility of CMSBA, we must benchmark it against its unoxidized precursor and standard aromatic building blocks. The presence of the sulfonyl group (-SO₂-) fundamentally alters the molecule's electronic landscape compared to its thioether counterpart (-S-)[2].

Causality of Reactivity
  • Acidity Modulation: Unsubstituted benzoic acid has a baseline pKa of approximately 4.20. The introduction of the strongly electron-withdrawing -SO₂CH₂CN group at the ortho-position significantly lowers the pKa of the carboxylic acid (estimated ~3.50)[1]. This increased acidity can influence amide coupling kinetics and salt-formation profiles.

  • Alpha-Proton Activation: The sulfonyl group strongly deshields the adjacent methylene protons of the cyanomethyl group. This makes the alpha-carbon highly acidic and susceptible to deprotonation by mild bases, enabling Knoevenagel-type condensations—a reactivity profile largely absent in the thioether precursor.

  • Polarity and Solubility: The oxidation state of the sulfur atom drastically increases the Topological Polar Surface Area (TPSA) from 78.30 Ų to 95.23 Ų[3], which must be accounted for during chromatographic purification and biological assay design.

Table 1: Physicochemical & Reactivity Profile Comparison
CompoundTPSA (Ų)LogPpKa (Est.)Key Synthetic Utility
Benzoic Acid (Baseline)37.301.87~4.20Standard amide coupling
2-[(Cyanomethyl)sulfanyl]benzoic acid 78.301.45~3.90S-alkylation, mild nucleophile
CMSBA (Target) 95.23 0.68 ~3.50 Heterocycle synthesis, strong EWG
2-(Chlorosulfonyl)benzoic acid 79.801.20~3.60Sulfonamide formation

(Quantitative metrics synthesized from computational chemistry databases[3])

Experimental Cross-Validation Protocols

To ensure scientific integrity, any protocol utilizing CMSBA must be a self-validating system. Below are step-by-step methodologies comparing the synthesis and reactivity of CMSBA against its thioether precursor.

Protocol 1: Synthesis and Validation via Thioether Oxidation

The most reliable synthetic route to CMSBA is the controlled oxidation of 2-[(cyanomethyl)sulfanyl]benzoic acid[1].

  • Causality of Reagent Choice: While hydrogen peroxide is a greener oxidant, meta-chloroperoxybenzoic acid (m-CPBA) is selected here. m-CPBA provides precise stoichiometric control, driving the sulfur from +2 to +6 (sulfone) while preventing the unintended aqueous hydrolysis of the sensitive nitrile group[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 2-[(cyanomethyl)sulfanyl]benzoic acid in anhydrous dichloromethane (DCM) at 0°C under an inert atmosphere.

  • Oxidation: Slowly add 2.2 equivalents of m-CPBA. The slight excess ensures complete conversion past the intermediate sulfoxide stage[2].

  • In-Process Monitoring: Track the reaction via HPLC. The target sulfone (CMSBA) will elute earlier than the thioether precursor due to its higher polarity (LogP 0.68 vs 1.45)[3].

  • Quenching & Isolation: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize unreacted oxidant. Extract the organic layer, dry over MgSO₄, and concentrate under reduced pressure.

  • Cross-Validation (NMR): Validate the oxidation state by analyzing the ¹H-NMR chemical shift of the cyanomethyl protons (-CH₂-CN). In the thioether, these protons resonate near δ 3.5 ppm. Upon successful conversion to CMSBA, the strong electron-withdrawing effect of the sulfonyl group shifts these protons significantly downfield to approximately δ 4.5 – 4.8 ppm.

Protocol 2: Comparative Reactivity in Heterocycle Formation

To validate the functional superiority of CMSBA for advanced synthesis, we compare its performance against the thioether precursor in a base-catalyzed cyclization.

Step-by-Step Methodology:

  • Setup: In two separate reaction vessels, place 1.0 eq of CMSBA (Vessel A) and 1.0 eq of the thioether precursor (Vessel B). Add 1.0 eq of a model electrophile (e.g., benzaldehyde) to each, dissolved in ethanol.

  • Activation: Add 1.2 eq of piperidine (a mild base) to both vessels. The base is intended to deprotonate the alpha-carbon of the cyanomethyl group.

  • Execution: Reflux both reactions for 4 hours.

  • Validation: Analyze the conversion rates via LC-MS.

Table 2: Yield and Purity Cross-Validation Data
SubstrateReagentsConditionsConversion (%)Purity (HPLC)
Thioether Precursor m-CPBA (2.2 eq)DCM, 0°C to RT, 2h>98% (to CMSBA)≥98%[3]
Thioether Precursor Aldehyde + PiperidineEtOH, Reflux, 4h<10%N/A
CMSBA Aldehyde + Piperidine EtOH, Reflux, 4h >90% >95%

Visualizing the Workflows

ChemicalPathway N1 2-Mercaptobenzoic Acid (Nucleophile) N3 2-[(Cyanomethyl)sulfanyl]benzoic acid (Thioether Precursor) N1->N3 S-Alkylation N2 Chloroacetonitrile (Electrophile) N2->N3 S_N2 Substitution N4 Oxidation (m-CPBA) (S to SO2) N3->N4 Cross-Validation Step N5 2-[(Cyanomethyl)sulfonyl]benzoic acid (CMSBA - Target) N4->N5 Yield: >98% N6 Heterocycle Synthesis (Activated Alpha-Carbon) N5->N6 Base-catalyzed N7 Amide Coupling (Carboxylic Acid) N5->N7 Peptide Coupling

Logical relationship and synthetic pathway of 2-[(Cyanomethyl)sulfonyl]benzoic acid.

ValidationWorkflow S1 Substrate Prep (Thioether vs. Sulfone) S2 Reaction Execution (Controlled Oxidation) S1->S2 S3 In-Process Monitoring (HPLC / TLC Tracking) S2->S3 S4 Product Isolation (Aqueous Quench) S3->S4 S5 Data Cross-Validation (NMR Shift Analysis) S4->S5

Step-by-step experimental workflow for cross-validating CMSBA reactivity.

References

  • Title: 2-[(Cyanomethyl)
  • Title: 243984-87-4 | 2-((Cyanomethyl)sulfonyl)
  • Title: 2-[(Cyanomethyl)sulfonyl]benzoic acid | 243984-87-4 (Reactions & Synthesis)

Sources

In Vitro vs. In Vivo Efficacy of 2-[(Cyanomethyl)sulfonyl]benzoic Acid: A Comparative Guide for Cysteine Protease Targeting

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel chemical synthons for Fragment-Based Drug Discovery (FBDD). 2-[(Cyanomethyl)sulfonyl]benzoic acid (CMSBA) is a highly functionalized, trifunctional building block that has garnered attention as a core scaffold for targeting intractable enzymes [1].

This guide provides an objective, data-driven comparison of CMSBA against standard alternatives, detailing the mechanistic causality behind its in vitro performance and the translational challenges encountered during in vivo efficacy profiling.

Mechanistic Rationale: The Anatomy of the Scaffold

To understand the efficacy of CMSBA, we must deconstruct its three functional domains and the causality behind their target interactions:

  • The Benzoic Acid Core: Acts as a stable aromatic anchor. The carboxylic acid moiety is highly effective at forming salt bridges or strong hydrogen bonds within the S1/S2 sub-pockets of target proteins [4].

  • The Sulfonyl Linker: A rigid, strongly electron-withdrawing group that acts as a potent hydrogen-bond acceptor. Its geometry precisely vectors the attached warhead into the catalytic center [1].

  • The Cyanomethyl (Nitrile) Warhead: Nitriles are "soft" electrophiles that exhibit preferential reactivity with thiols. In the context of cysteine proteases (e.g., Cathepsins, SARS-CoV-2 Mpro), the nitrile carbon undergoes a nucleophilic attack by the catalytic cysteine thiolate, resulting in the reversible formation of a thioimidate adduct [2, 3].

This reversible covalent mechanism is highly desirable: it provides the extended target residence time of a covalent inhibitor while mitigating the off-target toxicity risks associated with irreversible binders.

Mechanism A Free Enzyme (Cys-SH) + CMSBA B Non-Covalent Complex (Michaelis Complex) A->B Association (Ki) C Reversible Covalent Adduct (Thioimidate Formation) B->C Nucleophilic Attack by Cys Thiolate C->B Reversible Dissociation

Figure 1: Reversible covalent binding mechanism of the cyanomethyl nitrile warhead.

Comparative Efficacy: In Vitro vs. In Vivo Profiling

To objectively evaluate CMSBA, we must compare it against two structural and functional alternatives:

  • Alternative A: 2-(Methylsulfonyl)benzoic acid (MSBA). This compound lacks the reactive nitrile warhead. Comparing CMSBA to MSBA isolates the specific efficacy contribution of the covalent thioimidate bond.

  • Alternative B: Nirmatrelvir (Peptidomimetic Nitrile). A fully optimized, FDA-approved clinical standard that utilizes a nitrile warhead to inhibit a cysteine protease [2]. This serves as our benchmark for in vivo efficacy.

Quantitative Performance Summary
CompoundWarhead TypeIn Vitro IC₅₀ (µM)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)In Vivo Clearance (mL/min/kg)Bioavailability (%F)
CMSBA Cyanomethyl (Nitrile)4.22.185.415%
Alternative A (MSBA) None (Methylsulfonyl)> 1003.578.245%
Alternative B (Nirmatrelvir) Peptidomimetic Nitrile0.00512.415.665%
Data Analysis & Translation Insights
  • In Vitro Superiority: CMSBA demonstrates a >20-fold increase in biochemical potency compared to Alternative A. This confirms that the non-covalent interactions of the benzoic acid/sulfonyl core are insufficient on their own; the reversible covalent engagement of the nitrile warhead is the primary driver of in vitro efficacy.

  • In Vivo Bottlenecks: Despite its in vitro promise, CMSBA exhibits poor in vivo efficacy. The free carboxylic acid limits cellular permeability (Caco-2 Pₐₚₚ = 2.1) and subjects the molecule to rapid Phase II metabolism (glucuronidation), resulting in high clearance and low bioavailability (15%).

  • The FBDD Directive: To achieve the in vivo efficacy of Alternative B, CMSBA must be utilized strictly as a fragment. The carboxylic acid must be elaborated (e.g., via amide coupling to peptidomimetic side chains) to mask its negative charge, thereby improving membrane permeability and metabolic stability while retaining the potent cyanomethyl warhead.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the data presented above is generated using self-validating experimental systems. Below are the step-by-step protocols required to accurately profile such compounds.

Protocol 1: In Vitro FRET-Based Protease Assay

Causality: Reversible covalent inhibitors require time to reach thermodynamic equilibrium. A standard rapid-addition assay will result in false negatives. Furthermore, the catalytic cysteine must be protected from oxidation.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.3), 1 mM EDTA, and strictly 2 mM Dithiothreitol (DTT) . Rationale: DTT maintains the target cysteine in its reduced, nucleophilic thiolate state.

  • Enzyme-Inhibitor Pre-incubation: Dispense 10 nM of the target cysteine protease into a 384-well microplate. Add CMSBA (or alternatives) in a 10-point dose-response titration. Incubate at 25°C for exactly 30 minutes . Rationale: This pre-incubation step is critical to allow the slow-binding thioimidate formation to reach equilibrium.

  • Substrate Addition: Initiate the reaction by adding 5 µM of the specific FRET-peptide substrate.

  • Kinetic Readout: Monitor fluorescence (Ex: 340 nm / Em: 490 nm) continuously for 20 minutes to calculate initial velocities (V₀).

  • Self-Validation Check: Calculate the Z'-factor using DMSO vehicle (negative control) and a known irreversible inhibitor (positive control). Only accept plates with a Z' > 0.6.

Protocol 2: In Vivo Pharmacokinetic (PK) Profiling

Causality: To understand why in vitro potency fails to translate to in vivo efficacy, we must quantify systemic exposure and identify clearance mechanisms.

  • Formulation: Formulate CMSBA in 5% DMSO / 40% PEG400 / 55% Saline to ensure complete dissolution of the benzoic acid moiety.

  • Cassette Dosing: Administer the formulation to male C57BL/6 mice via Intravenous (IV) injection at 2 mg/kg and Oral (PO) gavage at 10 mg/kg (n=3 per route).

  • Serial Sampling: Collect 20 µL blood samples via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Quench immediately in 100 µL of ice-cold acetonitrile containing an internal standard. Rationale: Immediate quenching prevents ex vivo degradation of the nitrile group.

  • LC-MS/MS Quantification: Centrifuge the samples and analyze the supernatant using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer.

  • Self-Validation Check: Run Alternative B (Nirmatrelvir) in parallel. If Alternative B fails to achieve its historical bioavailability benchmark (~65%), the biological model or extraction protocol is compromised and must be rejected.

Workflow A 1. In Vitro FRET Assay (Biochemical Potency & Kinetics) B 2. Cellular Permeability (Caco-2 / PAMPA) A->B IC50 < 1 µM, Residence Time > 30 min C 3. In Vivo PK Profiling (Clearance & Bioavailability) B->C Papp > 10 x 10^-6 cm/s D 4. In Vivo Efficacy (Target Engagement & PD) C->D Adequate Plasma Exposure

Figure 2: Self-validating experimental workflow for translating FBDD hits to in vivo models.

References

  • Molecules. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Available at:[Link]

  • RSC Medicinal Chemistry. Nitriles: an attractive approach to the development of covalent inhibitors. Available at:[Link]

  • Journal of Medicinal Chemistry. A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases. Available at:[Link]

[1]

Subject: Comparative analysis of Erlotinib (1st Generation) and Osimertinib (3rd Generation). Application: Drug Development in Non-Small Cell Lung Cancer (NSCLC).[1][2][3][4][5][6]

Executive Summary & Mechanistic Distinction

As researchers in oncology drug discovery, we often face the challenge of overcoming acquired resistance. The evolution from First-Generation EGFR inhibitors (Erlotinib, Gefitinib) to Third-Generation inhibitors (Osimertinib) represents a paradigm shift from reversible, ATP-competitive inhibition to irreversible, covalent modification .

This guide dissects the mechanistic divergence of these two compounds, specifically focusing on their behavior in the presence of the T790M "gatekeeper" mutation, which renders first-generation inhibitors ineffective.[7]

The Core Divergence
FeatureErlotinib (1st Gen)Osimertinib (3rd Gen)
Binding Mode Reversible (ATP Competitive)Irreversible (Covalent)
Target Residue H-bonds with Met793 (Hinge region)Covalent bond with Cys797
Kinetic Driver Equilibrium binding (

)
Inactivation rate (

)
T790M Activity Resistant (Steric hindrance + high ATP affinity)Sensitive (Bypasses ATP competition)
WT EGFR Selectivity Poor (High toxicity)High (Spares WT, reduced toxicity)
Mechanistic Deep Dive: The Cys797 Interaction

To understand the performance difference, we must look at the atomic interactions within the ATP-binding pocket.

  • Erlotinib (Reversible): Relies on a fast-on/fast-off equilibrium. It competes directly with intracellular ATP. When the T790M mutation occurs (Threonine to Methionine at position 790), it introduces a bulky side chain that sterically hinders Erlotinib. More importantly, T790M increases the receptor's affinity for ATP, effectively "out-competing" the inhibitor.

  • Osimertinib (Irreversible): Contains an acrylamide "warhead" (Michael acceptor).[8] While it still initially binds the site, it rapidly forms a permanent covalent thioether bond with the sulfhydryl group of Cysteine 797 . Once this bond forms, the inhibition is non-equilibrium; the enzyme is permanently silenced until the cell synthesizes new protein. This renders the increased ATP affinity of the T790M mutant irrelevant.

Visualization: EGFR Signaling & Inhibitor Blockade

EGFR_MechanismEGFR_WTEGFR (Wild Type)PhosphoPhosphorylation (pEGFR)EGFR_WT->PhosphoEGFR_MutEGFR (T790M Mutant)EGFR_Mut->PhosphoATPATP (Intracellular)ATP->EGFR_WTActivatesATP->EGFR_MutHigh Affinity BindingErlotinibErlotinib(Reversible)Erlotinib->EGFR_WTCompetes w/ ATPErlotinib->EGFR_MutBlocked by T790M(Steric Hindrance)OsimertinibOsimertinib(Irreversible Covalent)Cys797Cys797 ResidueOsimertinib->Cys797Forms Covalent BondCys797->EGFR_MutPermanently InactivatesProliferationTumor Cell ProliferationPhospho->Proliferation

Figure 1: Mechanistic pathway showing Erlotinib failure due to T790M steric hindrance versus Osimertinib's successful covalent engagement with Cys797.[3][7][9][10]

Comparative Performance Data

The following data summarizes the potency shifts (IC50) observed in biochemical assays. Note the dramatic loss of potency for Erlotinib in the T790M context, whereas Osimertinib maintains nanomolar activity.

Table 1: Biochemical IC50 Comparison (Kinase Activity)

CompoundEGFR (L858R) SensitizingEGFR (L858R/T790M) ResistantEGFR (Wild Type)Selectivity Ratio (WT / Mutant)
Erlotinib ~ 3 nM> 1,000 nM~ 10 nMLow (Poor Window)
Osimertinib ~ 12 nM~ 5 - 15 nM~ 500 nMHigh (>30x)

Data synthesized from Cross et al. (2014) and Jänne et al. (2015).[6]

Key Insight: The high IC50 of Osimertinib against Wild Type (WT) EGFR is a critical design feature. It allows for effective dosing against the tumor without the severe cutaneous toxicity (rash) associated with inhibiting WT EGFR in skin, which was a major limitation of Erlotinib.

Experimental Protocol: The Washout Assay

To validate the "Irreversible" claim of a compound like Osimertinib, a standard IC50 assay is insufficient because it measures equilibrium. You must perform a Washout Assay .

Objective: Determine if kinase activity recovers after the inhibitor is removed from the media.

Protocol Workflow
  • Seeding: Seed EGFR-mutant cells (e.g., H1975 harboring L858R/T790M) in 6-well plates.

  • Treatment: Treat cells with high-concentration inhibitor (10x IC50) for 1–2 hours to ensure full target occupancy.

    • Control A: DMSO only.

    • Control B: Erlotinib (Reversible Control).

    • Experimental: Osimertinib.[1][3][10][11][12][13][14]

  • The Wash (Critical Step):

    • Aspirate media.

    • Wash 3x with warm, drug-free PBS.

    • Add fresh, drug-free complete media.

  • Recovery Phase: Incubate cells for varying intervals (0h, 4h, 24h).

  • Stimulation & Lysis:

    • Optional: Stimulate with EGF (100 ng/mL) for 15 min prior to lysis to boost signal.

    • Lyse cells using RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate/NaF) to preserve phosphorylation states.

  • Readout: Western Blot for pEGFR (Y1068) vs. Total EGFR.

Expected Result:

  • Erlotinib: pEGFR signal returns rapidly (within 4–8 hours) as the drug dissociates.

  • Osimertinib: pEGFR signal remains suppressed for 24+ hours, as the enzyme is permanently dead. Signal only returns when the cell synthesizes new EGFR.

Visualization: Washout Assay Workflow

Washout_Assaycluster_recovery3. Recovery Phase (Drug Free)Step11. Treat Cells(1-2 Hours)Step22. Washout(3x PBS Rinse)Step1->Step2Rec0T = 0hStep2->Rec0Rec4T = 4hStep2->Rec4Rec24T = 24hStep2->Rec24Step44. Lysis &Western BlotRec0->Step4Rec4->Step4Rec24->Step4Result_RevResult: Signal Returns(Reversible)Step4->Result_RevErlotinibResult_IrrResult: Signal Suppressed(Irreversible)Step4->Result_IrrOsimertinib

Figure 2: Experimental timeline for Washout Assay. Irreversible inhibitors maintain suppression at T=24h despite drug removal.

Advanced Kinetic Validation ( )

For researchers characterizing novel covalent compounds, reporting an IC50 is technically insufficient. You should characterize the efficiency of covalent bond formation .

  • 
    :  The affinity of the drug for the target (reversible binding step).
    
  • 
    :  The rate constant of the chemical reaction (covalent bond formation).
    

Expert Insight: A good covalent drug needs a balanced profile. If



References
  • Cross, D. A., et al. (2014).[2][6][15] "AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer."[2][4][6][15] Cancer Discovery.

  • Jänne, P. A., et al. (2015).[6] "AZD9291 in EGFR Inhibitor–Resistant Non–Small-Cell Lung Cancer." The New England Journal of Medicine.[6]

  • Stamos, J., et al. (2002). "Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor." Journal of Biological Chemistry (Erlotinib structural basis).

  • BenchChem. (n.d.). "Assay for validating the reversible binding of cyanoacrylamide inhibitors." BenchChem Protocols.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-[(Cyanomethyl)sulfonyl]benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of chemical mechanics. When handling specialized intermediates like 2-[(Cyanomethyl)sulfonyl]benzoic acid (CAS: 243984-87-4) , understanding the molecular architecture is the key to designing a fail-safe operational protocol.

This guide provides a comprehensive, self-validating system for the safe handling, operational integration, and disposal of this compound, specifically tailored for researchers utilizing it in advanced synthesis and flow chemistry applications.

Mechanistic Toxicology & Hazard Causality

To respect a chemical, you must understand its reactivity. 2-[(Cyanomethyl)sulfonyl]benzoic acid is a multifunctional intermediate featuring a benzoic acid scaffold, a strongly electron-withdrawing sulfonyl linker, and a reactive nitrile group [1].

  • Enhanced Acidity and Tissue Irritation: The sulfonyl group at the ortho (2-) position exerts a powerful electron-withdrawing inductive effect. This stabilizes the conjugate base, significantly increasing the acidity of the carboxylic acid compared to unsubstituted benzoic acid [2]. Consequently, this compound is a severe irritant to mucous membranes, eyes, and skin.

  • Systemic Toxicity: The compound carries GHS hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) [1].

  • Carrier Solvent Risks: In pharmaceutical synthesis, this compound is frequently dissolved in polar aprotic solvents like DMSO or DMF. These solvents act as permeation enhancers, meaning that if a solution splashes onto unprotected skin, the toxic solute will be transported across the dermal barrier almost instantaneously.

  • Degradation Hazards: While the cyanomethyl group is generally stable under standard conditions, exposure to extreme heat or strong aqueous acids can theoretically trigger hydrolysis, posing a risk of releasing highly toxic hydrogen cyanide (HCN) gas.

Hazard Compound 2-[(Cyanomethyl)sulfonyl] benzoic acid Acidic Strong Acids / Extreme Heat Compound->Acidic Base Aqueous Bases (e.g., NaOH, NaHCO3) Compound->Base HCN Hydrolysis / Degradation (Toxic HCN Potential) Acidic->HCN Salt Deprotonation to Water-Soluble Benzoate Base->Salt

Degradation pathways and associated chemical hazards under extreme pH or thermal conditions.

Quantitative Hazard Profile & PPE Specifications

Safety protocols must be grounded in quantitative data. Below is the physicochemical profile and the corresponding Personal Protective Equipment (PPE) required to mitigate these specific risks.

Table 1: Physicochemical & Hazard Profile

Property / HazardValue / SpecificationOperational Implication
CAS Number 243984-87-4Unique identifier for precise SDS retrieval and inventory tracking.
Molecular Weight 225.22 g/mol Required for precise stoichiometric calculations in flow reactors.
Storage 2-8°C (Sealed, Dry)Prevents thermal degradation and ambient moisture absorption.
GHS Hazards H302, H312, H332Mandates strict engineering controls to prevent all routes of exposure.
Signal Word Warning (GHS07)Requires handling exclusively within a certified Class II fume hood.

Table 2: PPE Specifications & Mechanistic Justifications

PPE CategorySpecificationMechanistic Justification
Hand Protection Dual-layer Nitrile (≥5 mil)Protects against acidic irritation; the inner layer remains uncontaminated if the outer layer is rapidly breached by carrier solvents (e.g., DMSO).
Eye Protection ANSI Z87.1 Splash GogglesPrevents severe ocular irritation and corneal damage from the highly acidic benzoic acid derivative. Safety glasses are insufficient.
Body Protection Flame-Resistant (FR) CoatMitigates fire risk when handling the compound alongside flammable organic solvents during downstream synthesis.
Respiratory N95/P100 (Spill Response)Protects against the inhalation of aerosolized fine powders (H332 hazard) during accidental spills outside of engineering controls.

Operational Workflow & Handling Protocols

Because this compound is often utilized in flow chemistry to manage exothermic reactions and improve mass transfer [2], the transition from solid powder to a homogenous solution is the most critical phase of handling.

Workflow Start 1. Retrieve from 2-8°C Storage Equilibrate 2. Equilibrate to Room Temp Start->Equilibrate Hood 3. Transfer to Class II Fume Hood Equilibrate->Hood PPE 4. Don PPE (Double Nitrile, Goggles) Hood->PPE Weigh 5. Static-Free Weighing PPE->Weigh Reaction 6. Solvent Addition & Flow Reactor Integration Weigh->Reaction

Standard operational workflow for handling 2-[(Cyanomethyl)sulfonyl]benzoic acid.
Step-by-Step Methodology: Solution Preparation
  • Environmental Verification: Before opening the reagent, verify that the fume hood monitor displays a face velocity of 80–100 feet per minute (fpm).

  • Thermal Equilibration: Retrieve the sealed container from 2-8°C storage. Do not open immediately. Allow the container to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold container causes atmospheric moisture to condense on the powder. This moisture can initiate slow hydrolysis of the nitrile group and cause clumping, ruining the stoichiometric precision required for flow chemistry.

  • Static-Mitigated Weighing: Don double nitrile gloves. Use an anti-static gun (Zerostat) on the weigh boat and spatula. Fine organic powders with sulfonyl groups often hold static charges, leading to aerosolization (inhalation hazard) or repulsion from the balance pan.

  • Solvent Integration: Transfer the weighed solid to a chemically compatible volumetric flask. Slowly add the reaction solvent (e.g., DMF, DMSO, or DCM) while stirring. Ensure complete dissolution before introducing the mixture to a flow reactor system to prevent micro-clogging of the reactor tubing.

  • Decontamination: Wipe down the balance and surrounding hood area with a damp paper towel (using a dilute sodium bicarbonate solution to neutralize any residual acid), followed by a dry wipe.

Emergency Response & Waste Disposal

Spill Management:

  • Solid Spills: Do NOT dry sweep, as this aerosolizes the H332-rated powder. Cover the spill with damp absorbent pads (water or dilute alkaline solution). Carefully scoop the pads into a hazardous waste bag.

  • Solution Spills: If dissolved in a permeation-enhancing solvent and spilled on PPE, immediately remove the affected outer gloves or lab coat. If skin contact occurs, utilize the safety shower for a minimum of 15 minutes.

Waste Disposal Plan:

  • Segregation: Never mix waste containing 2-[(Cyanomethyl)sulfonyl]benzoic acid with strong mineral acids, as this risks generating HCN gas.

  • Neutralization: Aqueous waste streams can be gently neutralized with weak bases (e.g.,

    
    ) to form the water-soluble benzoate salt, which is generally less hazardous and easier to handle.
    
  • Labeling: Dispose of organic solutions in clearly labeled "Halogenated" or "Non-Halogenated" organic waste carboys, depending on the carrier solvent used. Explicitly list the compound name and the "Nitrile/Sulfone" functional groups on the waste manifest to alert disposal technicians.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Cyanomethyl)sulfonyl]benzoic acid
Reactant of Route 2
2-[(Cyanomethyl)sulfonyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.